Ethanesulfinic acid
Description
Historical Context of Ethanesulfonic Acid Research
The scientific exploration of ethanesulfonic acid and its properties dates back to the mid-20th century. Early research focused on understanding its fundamental chemical behavior and reactions. A notable study in 1949 investigated the action of ethanesulfonic acid on aliphatic hydrocarbons, providing foundational knowledge of its reactivity. A few years later, in 1953, its utility was demonstrated in the electrolytic reduction of perrhenate (B82622) solutions, showcasing its potential in electrochemical applications. These initial studies were crucial in establishing ethanesulfonic acid as a strong organic acid and laid the groundwork for its future applications as a catalyst and reagent in more complex chemical syntheses.
Significance in Modern Chemical Disciplines
The relevance of ethanesulfonic acid has expanded significantly since its early investigations. In contemporary chemistry, it is recognized for its versatility and is employed in several key areas.
Catalysis: Ethanesulfonic acid is widely used as a strong acid catalyst in various organic reactions. chemicalbook.com Its applications include alkylation, polymerization, and esterification processes. chemicalbook.com For instance, it serves as an effective catalyst in the pretreatment of acidic crude palm oil for the production of biodiesel by facilitating the esterification of free fatty acids. researchgate.net
Pharmaceutical and Agrochemical Synthesis: The compound acts as a crucial intermediate or reagent in the manufacturing of pharmaceuticals and agrochemicals, where the introduction of the ethanesulfonate (B1225610) group can modify the properties of a molecule. github.com
Materials Science: Recent research has highlighted its use in the production and processing of advanced materials. It has been utilized in the manufacturing of carbon nanotubes, helping to produce them at scale in a separated, untwisted form. atamanchemicals.com It is also a component in the production of wire enamels and thermosetting resins. atamanchemicals.com
Biochemical Buffering Systems: While ethanesulfonic acid itself is a strong acid, related compounds like 2-(N-morpholino)ethanesulfonic acid (MES) are vital components of "Good's buffers". pubcompare.ai These buffers are essential in biochemistry and molecular biology for maintaining stable pH conditions in experiments involving proteins and enzymes. pubcompare.airesearchgate.net
The broad utility of ethanesulfonic acid is reflected in market analyses, which project growth driven by its increasing demand in the pharmaceutical, agrochemical, and chemical manufacturing sectors. github.com
Scope of Current Academic Inquiry
Current research continues to build upon the established applications of ethanesulfonic acid while exploring new frontiers. The academic inquiry is focused on several key themes:
Green Chemistry: There is a growing trend towards developing more environmentally friendly chemical processes. Research is underway to utilize ethanesulfonic acid in greener production methods, such as in the synthesis of biodiesel from low-grade oils, which helps in reducing waste and utilizing renewable feedstocks. researchgate.netgithub.com
Enhanced Catalytic Applications: Scientists are continuously working to enhance the catalytic efficiency of ethanesulfonic acid and related sulfonic acids. This includes their application in novel synthetic methodologies and the development of more robust and recyclable catalytic systems. github.com
Theoretical Studies: Advanced computational methods are being used to study the properties and reaction mechanisms of sulfonic acids. For example, density functional theory has been employed to analyze the degradation pathways of related compounds like perfluoro-ethanesulfonic acid, providing insights into their environmental fate and persistence. rsc.org
Materials and Energy: The role of ethanesulfonic acid derivatives in energy applications, such as in fuel cells and the synthesis of organometallic compounds, remains an active area of investigation. britannica.com
This ongoing research ensures that ethanesulfonic acid will remain a relevant and valuable compound in addressing contemporary scientific and industrial challenges.
Data Tables
Table 1: Physical and Chemical Properties of Ethanesulfonic Acid
| Property | Value | References |
| IUPAC Name | Ethanesulfonic acid | wikipedia.orgnih.gov |
| Other Names | Esylic acid, Ethylsulfonic acid | wikipedia.org |
| CAS Number | 594-45-6 | atamanchemicals.com |
| Chemical Formula | C₂H₆O₃S | atamanchemicals.comwikipedia.org |
| Molar Mass | 110.13 g/mol | atamanchemicals.comwikipedia.org |
| Appearance | Colorless liquid | atamanchemicals.comwikipedia.org |
| Density | 1.35 g/mL at 25 °C | atamanchemicals.comwikipedia.org |
| Melting Point | -17 °C | chemicalbook.comatamanchemicals.comwikipedia.org |
| Boiling Point | 122–123 °C at 0.01 mmHg | chemicalbook.comwikipedia.org |
| Solubility in Water | Soluble | wikipedia.org |
| Acidity (pKa) | -1.68 | wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
598-59-4 |
|---|---|
Molecular Formula |
C2H6O2S |
Molecular Weight |
94.14 g/mol |
IUPAC Name |
ethanesulfinic acid |
InChI |
InChI=1S/C2H6O2S/c1-2-5(3)4/h2H2,1H3,(H,3,4) |
InChI Key |
RQIFXTOWUNAUJC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for Ethanesulfonic Acid
Classical and Historical Synthesis Routes
The foundational methods for synthesizing ethanesulfonic acid have been well-established for over a century, primarily involving the reaction of alkyl halides with sulfites. These early preparations laid the groundwork for the industrial production of sulfonic acids.
Reactions Involving Alkyl Halides and Sulfites
A classic and straightforward approach to producing alkanesulfonic acids is the Strecker synthesis, which involves the reaction of haloalkanes with inorganic sulfites. thieme-connect.dewikipedia.org This method has been widely used since its first report in 1868. thieme-connect.de
A specific historical synthesis of ethanesulfonic acid, documented in 1933, begins with the reaction of ethyl iodide and a crystallized ammonium (B1175870) sulfite (B76179) solution. chemicalbook.com The mixture is refluxed for several hours until the reactants fully dissolve. chemicalbook.comprepchem.com Following this, water and lead oxide are added, and the solution is boiled to expel ammonia (B1221849), leading to the formation of the lead salt of ethanesulfonic acid and lead iodide. chemicalbook.comprepchem.com After filtration to remove the lead iodide, hydrogen sulfide (B99878) is introduced to precipitate lead sulfide. chemicalbook.comprepchem.com The final steps involve filtering off the lead sulfide and neutralizing the filtrate with barium carbonate to yield barium ethanesulfonate (B1225610), which is then evaporated to achieve a final product yield of approximately 90%. chemicalbook.comprepchem.com
The general reaction for the alkylation of sulfites by alkyl halides is: HSO₃⁻ + RBr → RSO₃H + Br⁻ wikipedia.org
This reaction can be performed with various halogenated compounds and alkali sulfites, such as sodium, potassium, or ammonium sulfite, often resulting in high yields of the corresponding sulfonic acid salts. dtic.mil
Early Industrial Preparations and Evolution of Processes
The industrial production of sulfonic acids grew significantly due to the demand for synthetic detergents, especially during and after the World Wars. ijsr.netresearchgate.net Early processes often involved the sulfonation of alkylated aromatic compounds. ijsr.net For industrial-scale production of sulfonic acids like those used in detergents, a common method involves the reaction of linear alkyl benzene (B151609) with fuming sulfuric acid or sulfur trioxide (SO₃) gas. ijsr.netsmartcatalyst.ir
The evolution of these processes has been driven by the need for more efficient, cost-effective, and environmentally friendly methods. For instance, the use of chloro-hydrocarbons as starting materials, catalyzed by copper, has been explored as a lower-cost alternative to bromo- or iodo-hydrocarbons traditionally used in the Strecker reaction. amanote.com Modern industrial sulfonic acid production often utilizes thin-film tube reactors, which allow for a highly efficient and controlled reaction between SO₃ gas and a linear alkyl benzene, a process that is highly exothermic. ijsr.net
Contemporary and Novel Synthetic Strategies
Modern synthetic approaches for ethanesulfonic acid focus on improving yield, reducing environmental impact, and utilizing more readily available starting materials. These include oxidation-based methods, decarboxylation pathways, and electrochemical synthesis.
Oxidation-Based Approaches (e.g., from Dialkyl Disulfides)
The oxidation of thiols and disulfides presents a common pathway for the synthesis of sulfonic acids. wikipedia.orgnus.edu.sg Diethyl disulfide can be oxidized to ethanesulfonic acid using various oxidizing agents. One effective method involves the use of hydrogen peroxide. In a procedure described by Japanese scientists, diethyl disulfide is added to a 60% hydrogen peroxide solution under controlled temperature conditions (45°C), followed by further heating. This process can achieve a high yield of 97% for a 52% aqueous solution of ethanesulfonic acid. chemicalbook.comlookchem.com
Another approach utilizes a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), as the oxidizing agent in the presence of a halogen or hydrogen halide catalyst and water. google.com For example, diethyl disulfide can be oxidized in DMSO with an iodine or hydrogen bromide catalyst at temperatures between 110°C and 120°C, yielding ethanesulfonic acid. google.com The water in this reaction helps to moderate the process and prevent the decomposition of the sulfoxide. google.com
A two-step process involving bromine as an intermediate has also been developed. In this method, hydrogen bromide is first oxidized to bromine using oxygen and a nitric acid catalyst. The bromine then oxidizes the dialkyl disulfide to the sulfonic acid. google.com
The oxidation pathway from a thiol to a sulfonic acid generally proceeds through sulfenic acid and sulfinic acid intermediates. acs.orgacs.org RSH → RSOH → RSO₂H → RSO₃H
Table 1: Comparison of Oxidation-Based Synthesis Methods for Ethanesulfonic Acid
| Starting Material | Oxidizing Agent(s) | Catalyst(s) | Temperature | Yield | Reference(s) |
|---|---|---|---|---|---|
| Diethyl disulfide | Hydrogen peroxide | None specified | 45°C, then 75°C | 97% | chemicalbook.com, lookchem.com |
| Diethyl disulfide | Dimethyl sulfoxide (DMSO) | Iodine (I₂) | 120°C | Substantial | google.com |
| Diethyl disulfide | Dimethyl sulfoxide (DMSO) | Hydrogen Bromide (HBr) | 110°C | 82% (as crude sodium salt) | google.com |
| Diethyl disulfide | Oxygen (O₂) | Nitric acid, Hydrogen Bromide | Not specified | High efficiency | google.com |
| Ethyl mercaptan | Hydrogen peroxide | None specified | Not specified | High | wikipedia.org, nus.edu.sg |
Decarboxylation Pathways for Ethanesulfonic Acid Preparation
Decarboxylation, the removal of a carboxyl group, is another method for chemical synthesis. thetriminator.comgoogle.com A synthetic route for preparing ethanesulfonic acid has been developed that starts with 2-oxosuccinic acid. chemicalbook.com In this process, fuming nitric acid and sulfuric acid are reacted with 2-oxosuccinic acid at 0°C, leading to a decarboxylation reaction that forms ethanesulfonic acid. chemicalbook.com
While decarboxylation is a known chemical process, its application for the direct synthesis of simple alkanesulfonic acids like ethanesulfonic acid appears to be less common than oxidation or alkylation methods. The conditions for decarboxylation often involve heat, sometimes in the presence of alkaline conditions or a catalyst. lneya.com For aromatic acids, heating with copper and quinoline (B57606) is a known method. google.com
Electrochemical Synthesis Mechanisms for Sulfonic Acids
Electrochemical methods offer a modern approach to synthesizing sulfonic acids. These methods can provide alternative reaction pathways that may be more efficient or environmentally friendly. For instance, the electrochemical oxidation of 2-mercaptoethanesulfonic acid has been studied using copper nanoparticle-modified electrodes, demonstrating the electrocatalytic oxidation of the thiol group. thaiscience.info
While direct electrochemical synthesis of ethanesulfonic acid from ethane (B1197151) is a challenging transformation, research into the electrochemical activation of alkanes is ongoing. For example, the electrocatalytic oxidation of light alkanes like ethane has been demonstrated using a lead(IV)/lead(II) redox couple in trifluoroacetic acid. acs.org This process can lead to oxyesterification of the alkane. acs.org
Furthermore, electrochemical methods are used to generate reagents for sulfonation. An example is the electrooxidative C-H functionalization to create sulfur-containing arenes. researchgate.net The photochemical Reed reaction, which is initiated by UV light, involves a radical chain mechanism to produce sulfonyl chlorides from alkanes, sulfur dioxide, and chlorine, which can then be hydrolyzed to sulfonic acids. wikipedia.orgrsc.org
Green Chemistry Approaches in Ethanesulfonic Acid Synthesis
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. strategicrevenueinsights.com In the context of ethanesulfonic acid synthesis, this involves developing processes that are more efficient and utilize less hazardous materials. strategicrevenueinsights.comgithub.com One promising green approach is the direct oxidation of thiols, a pathway that mirrors the biosynthesis of related compounds like taurine (B1682933). wikipedia.org For instance, Japanese scientists have developed a high-yield, one-step synthesis of ethanesulfonic acid by oxidizing bis(2-hydroxyethyl)disulfide with a 60% hydrogen peroxide solution. chemicalbook.com This method is notable for avoiding harsh reagents and minimizing waste streams.
Synthetic Access to Ethanesulfonic Acid Derivatives
Preparation of Ethanesulfonyl Halides as Precursors
Ethanesulfonyl halides, particularly ethanesulfonyl chloride, are crucial intermediates for synthesizing a wide range of derivatives, including esters and amides. nih.govchemicalbook.comsolubilityofthings.com A common industrial method involves the reaction of ethyl mercaptan or diethyl disulfide with chlorine in an aqueous solvent. nih.gov This oxidative chlorination is typically conducted in the dark at temperatures below 20 °C to yield ethanesulfonyl chloride. nih.gov
To improve efficiency and safety, phase transfer catalysts can be employed in the preparation of higher-alkane sulfonyl halides. google.com The reaction of a sulfur-containing compound (like a mercaptan) with a halogenating agent in the presence of a phase transfer agent can be carried out between -10°C and 50°C. google.com Another established method for preparing sulfonyl chlorides from their corresponding sulfonic acid salts is the use of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). google.comorgsyn.org For example, 2-trimethylsilylethanesulfonyl chloride can be synthesized by treating sodium 2-trimethylsilylethanesulfonate with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). orgsyn.org
Detailed synthetic routes have been developed for specialized applications. For instance, a deuterated version, [2H5]ethanesulfonyl chloride, was synthesized as a critical precursor for the isotope-labelled drug baricitinib. scienceopen.com This was achieved by reacting [2H5]ethanethiol with sulfuryl chloride and potassium nitrate (B79036) in anhydrous acetonitrile (B52724) at 0°C. scienceopen.com
Table 1: Selected Synthetic Routes to Ethanesulfonyl Chloride
| Starting Material(s) | Reagent(s) | Key Conditions | Product | Ref. |
| Ethyl Mercaptan | Chlorine (Cl₂) | Aqueous solvent, <20°C, dark | Ethanesulfonyl Chloride | nih.gov |
| Sodium 2-trimethylsilylethanesulfonate | Thionyl Chloride (SOCl₂), Dimethylformamide (DMF) | Slow addition of DMF | 2-Trimethylsilylethanesulfonyl Chloride | orgsyn.org |
| [2H5]Ethanethiol | Sulfuryl Chloride (SO₂Cl₂), Potassium Nitrate (KNO₃) | Anhydrous acetonitrile, 0°C | [2H5]Ethanesulfonyl Chloride | scienceopen.com |
| Sodium Chloromethanesulfonate | Phosphorus Pentachloride (PCl₅) | Room temperature | Chloromethanesulfonyl Chloride | google.com |
Formation of Ethanesulfonate Salts and Esters
Ethanesulfonate salts are commonly prepared through neutralization or substitution reactions. For example, sodium 2-bromoethanesulfonate (B1233127) can be synthesized by reacting ethylene (B1197577) dibromide with aqueous sodium sulfite in an alcohol-water mixture. orgsyn.org This reaction requires a large excess of ethylene dibromide to minimize the formation of disubstituted byproducts. orgsyn.org The resulting salt can be purified by extraction with boiling alcohol. orgsyn.org
Ethanesulfonate esters are typically formed via the esterification of ethanesulfonic acid or, more commonly, by reacting an ethanesulfonyl halide with an alcohol. ontosight.ai For instance, methyl ethanesulfonate can be produced by the esterification of ethanesulfonic acid with methanol (B129727). ontosight.ai Similarly, ethyl ethanesulfonate is used in the preparation of certain ionic liquids and as a reactant in Friedel-Crafts alkylation reactions. lookchem.com The synthesis of more complex esters, such as those derived from 3-hydroxyflavone, has been achieved by reacting the alcohol with various sulfonyl chlorides, demonstrating the versatility of this method. researchgate.net An electrochemical, transition-metal-free strategy has also been developed for synthesizing β-alkoxyl sulfonate esters by the difunctionalization of alkenes using potassium metabisulfite (B1197395) as a sulfur dioxide source. researchgate.net
Table 2: Synthesis of Ethanesulfonate Salts and Esters
| Product | Starting Material(s) | Reagent(s) | Key Conditions | Ref. |
| Sodium 2-Bromoethanesulfonate | Ethylene Dibromide, Sodium Sulfite | Ethanol/water solvent, reflux | orgsyn.org | |
| Methyl Ethanesulfonate | Ethanesulfonic Acid, Methanol | Catalyst | ontosight.ai | |
| 4-(tert-butyldiphenylsilyloxy)-2,2-dimethylbutyl ethenesulfonate | 4-(tert-butyldiphenylsilyloxy)-2,2-dimethylbutan-1-ol, 2-Chloroethanesulfonyl chloride | Triethylamine | rsc.org | |
| β-Alkoxyl Sulfonate Esters | Alkenes, Alcohols | Potassium Metabisulfite | Electrochemical conditions | researchgate.net |
Synthesis of Substituted Ethanesulfonic Acid Analogs
The synthesis of substituted ethanesulfonic acids allows for the creation of a diverse range of molecules with specific properties, including important biological compounds and chemical intermediates.
Aryl Ethanesulfonic Acids: These compounds can be prepared through several routes. One method involves the reaction of a 1-aryl haloethane with sodium hydrogen sulfide (NaHS) to form a 1-aryl ethyl mercaptan, which is then oxidized using agents like hydrogen peroxide or potassium permanganate (B83412) to yield the final 1-aryl ethanesulfonic acid. google.com An alternative, cost-effective process starts with inexpensive materials like styrene (B11656) and thiourea. google.com In this method, styrene reacts with an HCl solution and thiourea, followed by neutralization and oxidation with hydrogen peroxide to produce racemic phenyl ethanesulfonic acid. google.com Mechanistic studies have also led to efficient one-pot procedures for synthesizing E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes. researchgate.net
Aminoethanesulfonic Acids: Taurine (2-aminoethanesulfonic acid) is a prominent member of this class. A common industrial synthesis involves the ammonolysis of isethionic acid (2-hydroxyethanesulfonic acid), which is itself derived from the reaction of ethylene oxide with sodium bisulfite. wikipedia.org Another major route is a two-step batch process starting from monoethanolamine (MEA). acs.org MEA is first reacted with sulfuric acid to produce 2-aminoethyl hydrogen sulfate (B86663), which is then sulfonated with sodium sulfite to yield taurine. acs.orgmongoliajol.info Other laboratory-scale syntheses include the alkylation of ammonia with bromoethanesulfonate salts. wikipedia.org
Derivatives of taurine are also synthetically important. For example, N-cyclohexyl-2-aminoethanesulfonic acid (CHES) can be prepared by refluxing cyclohexylamine, 1,2-dichloroethane, and sodium sulfite in a mixed solvent system. google.com More complex derivatives, such as ethylenediamine (B42938) ethanesulfonic acid sodium salt, can be synthesized from taurine through a multi-step process involving a Mannich reaction with formaldehyde (B43269) and nitromethane, followed by neutralization and hydrogenation. google.compatsnap.com
Table 3: Synthesis of Substituted Ethanesulfonic Acid Analogs
| Product Class | Example | Starting Material(s) | Key Reagents/Steps | Ref. |
| Aryl Ethanesulfonic Acids | Racemic Phenyl Ethanesulfonic Acid | Styrene, Thiourea | HCl, Phase transfer catalyst, H₂O₂ oxidation | google.com |
| Aryl Ethanesulfonic Acids | 1-Aryl Ethanesulfonic Acid | 1-Aryl Haloethane | NaHS, then oxidation (e.g., H₂O₂) | google.com |
| Aminoethanesulfonic Acids | Taurine | Ethylene Oxide | Sodium Bisulfite, then Ammonolysis | wikipedia.org |
| Aminoethanesulfonic Acids | Taurine | Monoethanolamine, Sulfuric Acid | Sodium Sulfite | acs.orgmongoliajol.info |
| Aminoethanesulfonic Acids | N-Cyclohexyl-2-aminoethanesulfonic acid (CHES) | Cyclohexylamine, 1,2-Dichloroethane | Sodium Sulfite, Catalyst | google.com |
| Aminoethanesulfonic Acids | Ethylenediamine Ethanesulfonic Acid Sodium Salt | Taurine, Formaldehyde, Nitromethane | Mannich reaction, Neutralization, Hydrogenation | google.compatsnap.com |
Mechanistic Investigations of Ethanesulfonic Acid Reactivity
Catalytic Reaction Mechanisms
Ethanesulfonic acid (ESA), with the chemical formula CH₃CH₂SO₃H, is a strong sulfonic acid that serves as a versatile catalyst in various organic reactions. atamanchemicals.comlookchem.com Its efficacy stems from its ability to act as a potent proton donor.
Acid Catalysis in Alkylation and Polymerization Processes
Ethanesulfonic acid is frequently used as a catalyst in both alkylation and polymerization reactions. atamanchemicals.comlookchem.comchemicalbook.com In these processes, the acid's primary role is to initiate the reaction by protonating a substrate, thereby generating a reactive intermediate such as a carbocation.
In alkylation, for instance, ESA can protonate an alkene, forming a carbocation that can then be attacked by a nucleophile, leading to the formation of a new carbon-carbon bond. Similarly, in polymerization, the acid can initiate the process by protonating a monomer, which then reacts with other monomers to form a polymer chain. lookchem.com A notable application is its use as an esterification catalyst in the pretreatment of acidic crude palm oil for biodiesel production. ottokemi.comnih.gov
Electrolytic Reduction Mechanisms Employing Ethanesulfonic Acid
Ethanesulfonic acid plays a significant role in electrolytic reduction processes, particularly in the reduction of perrhenate (B82622) solutions. atamanchemicals.comlookchem.comchemicalbook.comchemicalbook.comlookchem.com In these electrochemical systems, ESA functions as a proton source and a supporting electrolyte. The presence of a strong acid like ESA is crucial for providing the necessary protons for the reduction reaction at the cathode.
The mechanism involves the transfer of electrons from the cathode to the perrhenate ions (ReO₄⁻), which, in the presence of protons from ESA, are reduced to lower oxidation states of rhenium. The specific reduction products can vary depending on the conditions, but the fundamental role of ethanesulfonic acid is to facilitate the proton-coupled electron transfer steps.
Brønsted Acid Co-catalysis in Organic Transformations (e.g., Carbosulfenylation of Olefins)
Ethanesulfonic acid serves as an effective Brønsted acid co-catalyst in a variety of organic transformations, including the intramolecular carbosulfenylation of olefins. nih.govresearchgate.net In these reactions, ESA works in conjunction with another catalyst, often a Lewis base, to promote the desired transformation. acs.orgillinois.eduacs.org
In the enantioselective carbosulfenylation of alkenes, for example, a combination of a chiral Lewis base and ethanesulfonic acid can induce the cyclization of alkenes tethered to an aromatic ring. nih.govresearchgate.net The Brønsted acid is critical for activating the sulfenylating agent, which then reacts with the alkene to form a thiiranium ion intermediate. This intermediate is then trapped intramolecularly by the aromatic nucleophile. nih.gov The use of ESA has been shown to be crucial for achieving high enantioselectivity and reproducible results in these transformations. nih.govresearchgate.netacs.org
Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics in systems involving ethanesulfonic acid provides valuable insights into reaction rates, mechanisms, and the position of chemical equilibria.
Kinetic Studies of Ethanesulfonic Acid-Mediated Reactions
Kinetic studies of reactions mediated by ethanesulfonic acid often focus on understanding the role of the catalyst and other reaction parameters on the reaction rate. For example, in the esterification of acidic crude palm oil, the reaction kinetics were optimized by studying variables such as the dosage of ESA, methanol (B129727) to oil molar ratio, temperature, and reaction time. nih.gov
In the context of co-catalyzed reactions, kinetic investigations have revealed complex relationships. For instance, in the carbosulfenylation of olefins, detailed kinetic and spectroscopic analyses have shown that the rate of the catalyzed reaction can be comparable to or even slightly slower than the uncatalyzed reaction under certain conditions. acs.orgacs.org This "negative catalysis" phenomenon was elucidated through careful kinetic modeling, which demonstrated that byproducts formed during the generation of the active catalyst can buffer the Brønsted acid and inhibit the background reaction. acs.org
The table below presents kinetic data for the formation and decay of a flavin intermediate in the presence of a substrate, highlighting the effect of isotopic substitution.
| Parameter | Value with IPP | Value with (R)-[2-²H]-IPP | Deuterium Kinetic Isotope Effect (Dk) |
| k_f (s⁻¹) | 34 ± 2.4 | 23 ± 0.9 | 1.5 ± 0.1 |
| k_s (s⁻¹) | 2.1 ± 0.4 | 0.9 ± 0.05 | 2.3 ± 0.5 |
| Data from a study on the involvement of acid/base chemistry in a reaction catalyzed by a Type II Isomerase. nih.gov |
Thermodynamic Analysis of Chemical Equilibria in Ethanesulfonic Acid Systems
Thermodynamic analysis of systems containing ethanesulfonic acid is essential for understanding the position of equilibrium and the spontaneity of reactions. The pKa of ethanesulfonic acid is approximately -1.68 in water, indicating that it is a strong acid that fully dissociates in aqueous solutions. acs.org
The thermodynamic properties of ESA and its salts have been investigated to determine their activity coefficients in solution. ijcce.ac.ir In biochemical studies, buffers containing ethanesulfonic acid derivatives, such as MES (2-(N-morpholino)ethanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), are widely used to control pH in physiological ranges. nih.govweizmann.ac.ilnih.govnih.govacs.orgoup.comacs.orgmdpi.comresearchgate.netacs.orgnih.govdepauw.edu Thermodynamic studies of these buffer systems, including their interactions with metal ions, are crucial for accurately interpreting experimental results. nih.gov For example, the thermodynamic parameters of calcium binding to proteins have been determined after accounting for the heat changes associated with the buffer's interaction with calcium ions. nih.gov
The following table summarizes thermodynamic data for the assembly of tubulin in the presence of different nucleotides and buffers, including piperazine-N,N'-bis(2-ethanesulfonic acid).
| Assembly Condition | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG° (kcal/mol) at 37°C | ΔCp° (cal/mol·K) |
| GTP/2M glycerol (B35011) | 18.3 ± 1.1 | 102 ± 4 | -13.3 | -790 ± 190 |
| Taxol-induced | 10.4 ± 0.5 | 76 ± 2 | -13.2 | -790 ± 190 |
| GMPCPP | 4.2 ± 0.2 | 55 ± 1 | -12.9 | -4700 ± 470 |
| GMPCP/2M glycerol | -10.8 ± 0.5 | 8 ± 2 | -13.3 | -2300 ± 230 |
| Data from a thermodynamic and structural analysis of microtubule assembly. nih.gov |
Influence on Reaction Rates and Selectivity in Catalytic Systems
In Lewis base-catalyzed reactions, the addition of a Brønsted acid like ethanesulfonic acid is sometimes necessary to activate electrophiles. acs.org However, the stoichiometry of the acid can have a dramatic impact on the reaction's behavior. acs.org Detailed kinetic and spectroscopic studies have shown that the concentration of ethanesulfonic acid can be a critical variable. For instance, in certain carbosulfenylation reactions, both the rate and the enantioselectivity of the reaction are highly sensitive to the loading of the Brønsted acid co-catalyst. acs.org
Reactive Pathways of Ethanesulfonic Acid Derivatives
The reactivity of ethanesulfonic acid derivatives, such as esters and halides, is largely dictated by the principles of nucleophilic acyl substitution. libretexts.orgyoutube.com In these reactions, a nucleophile replaces a leaving group attached to the sulfonyl group. masterorganicchemistry.com The general reactivity trend for these derivatives often mirrors that of carboxylic acid derivatives. youtube.com
Nucleophilic Substitution Patterns and Reactivity Trends
Nucleophilic substitution at a sulfonyl center is a fundamental reactive pathway for derivatives of ethanesulfonic acid. libretexts.org The reaction involves a nucleophilic attack on the electrophilic sulfur atom, followed by the departure of a leaving group. masterorganicchemistry.com The reactivity of the derivative is highly dependent on the nature of this leaving group. youtube.com
A general hierarchy of reactivity can be established, analogous to that of carboxylic acid derivatives: youtube.com
Sulfonyl Halides (e.g., Ethanesulfonyl Chloride) : These are the most reactive derivatives due to the excellent leaving group ability of the halide ion (e.g., Cl⁻).
Sulfonic Anhydrides : These are also highly reactive.
Sulfonate Esters (e.g., Methyl Ethanesulfonate) : These are less reactive than the halides or anhydrides. Their reactions, such as hydrolysis, typically require heating or catalysis by an acid or a base. libretexts.org
Sulfonamides : These are the least reactive derivatives.
The reaction of an ester, such as methyl ethanesulfonate (B1225610), with water (hydrolysis) is a classic example of nucleophilic acyl substitution, yielding ethanesulfonic acid and an alcohol. libretexts.orgnih.gov This reaction can be catalyzed by either acid or base. Basic hydrolysis, also known as saponification, goes to completion, whereas acidic hydrolysis is a reversible process. libretexts.org
Table 1: Relative Reactivity of Ethanesulfonic Acid Derivatives in Nucleophilic Acyl Substitution
| Derivative Class | Example | Leaving Group | Relative Reactivity |
|---|---|---|---|
| Sulfonyl Halide | Ethanesulfonyl Chloride | Cl⁻ | Very High |
| Sulfonic Anhydride | Ethanesulfonic Anhydride | CH₃CH₂SO₃⁻ | High |
| Sulfonate Ester | Methyl Ethanesulfonate | CH₃O⁻ | Moderate |
| Sulfonamide | Ethanesulfonamide (B75362) | NH₂⁻ | Low |
Degradation Mechanisms and Environmental Fate (e.g., Perfluoroethanesulfonic Acid)
The degradation of highly stable ethanesulfonic acid derivatives, particularly per- and polyfluoroalkyl substances (PFAS), is a significant area of environmental research. rsc.org Perfluoroethanesulfonic acid (PFEtS), a member of the PFAS family, is a persistent organic pollutant noted for its environmental stability. rsc.orgnih.gov Its persistence is a concern, as it has been detected in various water systems, including groundwater, surface water, and wastewater. researchgate.netacs.org
Theoretical studies using density functional theory have elucidated a potential degradation mechanism for PFEtS under subcritical hydrothermal alkaline conditions. rsc.orgnih.gov The degradation is proposed to occur in two main stages:
Initial Substitution : The process begins with the nucleophilic attack of hydroxyl groups (OH⁻) on the carbon atom bonded to the sulfonate group. This results in the replacement of the sulfonate group to form perfluoroethanol. rsc.orgnih.gov
Mineralization : The perfluoroethanol intermediate subsequently undergoes further reactions under alkaline conditions, ultimately leading to complete mineralization into carbon dioxide (CO₂) and inorganic fluoride (B91410) ions. rsc.orgnih.gov
Analysis of the bond energies in the PFEtS molecule revealed that the S-C bond is more susceptible to breakage than the C-C or C-F bonds. rsc.org The rate-determining step in this proposed pathway is the initial attack of the hydroxyl group. rsc.orgnih.gov The theoretical rate constant for this step has been calculated, providing insights that align with experimental observations that longer-chain perfluorosulfonates tend to degrade more rapidly than their shorter-chain counterparts like PFEtS. rsc.orgnih.gov
Intermolecular Interactions and Complex Formation
Derivatives of ethanesulfonic acid can engage in a variety of non-covalent intermolecular interactions, leading to the formation of molecular complexes. rsc.org These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to molecular recognition and the formation of host-guest complexes. rsc.orgrsc.orglibretexts.org
The formation of such complexes has been studied in detail using computational and experimental methods. For example, the interaction between fluconazole (B54011) and 2-acrylamido-1-ethanesulfonic acid was investigated to develop molecularly imprinted polymers. rsc.orgrsc.org These studies identified specific hydrogen bonds as the most significant interactions driving complex formation. rsc.org
The thermodynamic parameters of complex formation can provide insight into the spontaneity and stability of the resulting complex. Key parameters include:
Gibbs Free Energy (ΔG) : A negative value indicates a spontaneous complex formation process.
Enthalpy (ΔH) : A negative enthalpy change suggests that the interaction is exothermic, which can be attributed to the favorable molecular interactions between the components. rsc.org
Entropy (ΔS) : A negative entropy change suggests a decrease in disorder, as expected when two or more molecules associate to form a single complex. rsc.org
Studies on the complexation of metal ions by ethanesulfonic acid derivatives, such as the interaction of Cu(II) with HEPES buffer (N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid), have determined stability constants for the resulting complexes, quantifying the strength of the interaction. researchgate.net Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize the nature of these intermolecular bonds, confirming that many are electrostatic in nature. researchgate.net
Table 2: Thermodynamic Parameters for the Complexation of Fluconazole with 2-acrylamido-1-ethanesulfonic acid
| Thermodynamic Parameter | Value (kJ/mol) | Indication |
|---|---|---|
| Binding Affinity (ΔG) | -23.72 | Spontaneous complex formation |
| Enthalpy (ΔH) | -17.57 | Exothermic interaction |
| Entropy (TΔS) | 6.15 | Process is entropically disfavored |
Advanced Spectroscopic and Structural Elucidation of Ethanesulfonic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organosulfur compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of molecules like ethanesulfinic acid and its various derivatives.
Proton NMR (¹H-NMR) Chemical Shift Analysis for Structural Confirmation
Proton NMR (¹H-NMR) spectroscopy offers a direct method for confirming the presence and chemical environment of hydrogen atoms within a molecule. For this compound and its derivatives, the chemical shifts (δ) of the ethyl group protons are characteristic. The methylene (B1212753) protons (–CH₂–) adjacent to the sulfinyl group are deshielded and typically appear as a quartet, while the terminal methyl protons (–CH₃) appear as a triplet further upfield.
In derivatives such as 1-haloalkanesulfinic acids, the proton on the α-carbon (the carbon bearing both the halogen and the sulfinic acid group) is significantly shifted downfield. For example, in 1-chlorothis compound, the methine proton (–CHCl–) appears as a quartet at approximately 4.75 ppm, coupled with the adjacent methyl protons, which resonate as a doublet at 1.75 ppm. cdnsciencepub.com Similarly, for 1-bromothis compound, the methine proton quartet is observed at 4.41 ppm, and the methyl doublet is at 1.84 ppm. cdnsciencepub.com The acidic proton of the sulfinic acid group (–S(O)OH) typically presents as a broad singlet at a very downfield position, such as 10.5 ppm for 1-chlorothis compound, though its position can be variable and dependent on concentration and solvent. cdnsciencepub.com
For sulfinate esters, the chemical shifts are influenced by the nature of the alkyl or aryl group attached to the oxygen. In vinylic sulfinate esters, the alkene protons' chemical shifts can be predicted using specific parameters for the sulfinate ester functionality. tandfonline.com
Table 1: ¹H-NMR Chemical Shifts for this compound Derivatives
| Compound | Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 1-Chlorothis compound | -CH(Cl)S- | 4.75 | Quartet | 7 | cdnsciencepub.com |
| -CH₃ | 1.75 | Doublet | 7 | cdnsciencepub.com | |
| -SO₂H | 10.5 | Singlet | - | cdnsciencepub.com | |
| 1-Bromothis compound | -CH(Br)S- | 4.41 | Quartet | 7 | cdnsciencepub.com |
| -CH₃ | 1.84 | Doublet | 7 | cdnsciencepub.com | |
| 2-Aminothis compound (Hypotaurine) | -CH₂(N)- | 3.33 - 3.35 | - | - | nih.gov |
| -CH₂(S)- | 2.65 - 2.67 | - | - | nih.gov |
Carbon NMR (¹³C-NMR) Structural Correlations
Carbon-13 NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In this compound and its derivatives, the carbon atom directly bonded to the sulfur of the sulfinyl group (α-carbon) is of particular diagnostic value.
While comprehensive ¹³C-NMR data for unsubstituted this compound is sparse in readily available literature, data for its derivatives and related compounds allow for structural correlation. For instance, in a study of various sulfinic acids, the chemical shifts of the carbon atoms were determined and cataloged. acs.org The PubChem database notes ¹³C-NMR data for this compound from a 1983 study. acs.orgnih.gov
In the biologically relevant derivative 2-aminothis compound, also known as hypotaurine, the two carbon atoms exhibit distinct chemical shifts. The carbon adjacent to the amino group appears at approximately 36.16 ppm, while the carbon bonded to the sulfinate group is further downfield at around 58.26 ppm (in D₂O). nih.gov This downfield shift is consistent with the electron-withdrawing nature of the sulfinyl moiety.
Table 2: ¹³C-NMR Chemical Shifts for this compound and a Derivative
| Compound | Carbon Atom | Chemical Shift (ppm) | Solvent | Reference |
|---|---|---|---|---|
| This compound | Data referenced from 1983 study | - | - | acs.orgnih.gov |
| 2-Aminothis compound (Hypotaurine) | C H₂-NH₂ | 36.16 | D₂O | nih.gov |
| C H₂-SO₂H | 58.26 | D₂O | nih.gov |
Advanced Multi-dimensional NMR Techniques for Complex Structures
For complex derivatives of this compound or in mixtures, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques are essential for unambiguous structural elucidation. unibo.it These experiments correlate NMR signals within the same spectrum (homonuclear) or between different nuclei (heteronuclear), providing a map of the molecule's bonding framework.
COSY (Correlation Spectroscopy) : This homonuclear technique (typically ¹H-¹H) reveals scalar coupling between protons, usually over two to three bonds. It is instrumental in identifying adjacent protons and tracing out spin systems, such as the ethyl group in an ethanesulfinate (B1267084) derivative. universiteitleiden.nlprinceton.edu
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These 2D experiments correlate the chemical shifts of a proton with a directly attached heteronucleus, most commonly ¹³C. This allows for the direct assignment of a proton signal to its corresponding carbon atom, which is fundamental for mapping the molecular structure. princeton.edu
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding connections. This is particularly valuable for determining stereochemistry and the three-dimensional conformation of complex molecules containing a sulfinate moiety. beilstein-journals.org
While specific 2D NMR studies on simple this compound are not common due to its simple structure, the application of these techniques is routine and indispensable for the characterization of its more complex synthetic or naturally occurring derivatives. nih.govresearchgate.netnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups, as specific bonds and groups of bonds vibrate at characteristic frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups in this compound. The most characteristic absorption for sulfinic acids is the strong S=O stretching vibration. This band typically appears in the region of 1050–1150 cm⁻¹. vulcanchem.com For 1-chlorothis compound, this S=O stretch is observed as a strong band at 1080 cm⁻¹. cdnsciencepub.com
Another key feature is the broad absorption corresponding to the O-H stretch of the carboxylic acid-like group, which is often observed in the 2500-3300 cm⁻¹ range. acs.org The presence of the ethyl group gives rise to C-H stretching vibrations, typically found between 2840 and 3000 cm⁻¹. researchgate.net The S-O single bond stretch is expected in the 900-1000 cm⁻¹ region. vulcanchem.com In studies of formamidine (B1211174) sulfinic acid, peaks for the sulfinic acid group were noted around 994-1040 cm⁻¹. royalsocietypublishing.org
Table 3: Characteristic FTIR Absorption Frequencies for Sulfinic Acids
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes | Reference |
|---|---|---|---|---|
| O-H Stretch | 2500 - 3300 | Strong, Broad | Characteristic of the acidic proton. | acs.org |
| C-H Stretch | 2840 - 3000 | Medium | From the ethyl group backbone. | researchgate.net |
| S=O Stretch | 1050 - 1150 | Strong | The most diagnostic peak for the sulfinyl group. | cdnsciencepub.comvulcanchem.com |
| S-O Stretch | 900 - 1000 | Medium | For the single bond between sulfur and oxygen. | vulcanchem.com |
Raman Spectroscopy and Vibrational Mode Assignments
For methanesulfonic acid, a structurally similar compound, Raman spectroscopy has been used to investigate its structure in both liquid and solid states, clearly identifying the modes associated with the methyl and sulfonate groups. ucla.edu In studies involving the this compound derivative hypotaurine, Raman spectroscopy has been employed to study its interactions. researcher.liferesearchgate.net The symmetric S=O stretching vibration, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The C-S and S-O stretching modes are also readily observable. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, confirming its structure and providing insight into intermolecular interactions like hydrogen bonding. ucla.edu
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. It is instrumental in the structural elucidation of molecules by providing information about their molecular weight and elemental composition, as well as by characterizing their fragmentation patterns.
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine m/z values accurately to several decimal places. libretexts.org This precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.
The exact mass of an ion is calculated by summing the masses of the most abundant isotopes of its constituent elements. libretexts.org For this compound, with the molecular formula C₂H₆O₂S, HRMS provides a precise mass measurement that can be used to confirm its elemental composition with high confidence. This capability is essential for distinguishing it from other compounds that might have the same nominal mass of 94 Da. The ability of modern HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, to provide accurate mass data is fundamental in chemical analysis and the identification of unknown substances. spectralworks.comacs.org
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂H₆O₂S |
| Nominal Mass | 94 Da |
| Calculated Monoisotopic Mass | 94.00885 Da |
This table presents the nominal and precise calculated mass for this compound, which can be experimentally verified using HRMS for molecular formula confirmation.
Tandem mass spectrometry, also known as MS/MS, is a technique where ions are subjected to two or more sequential stages of mass analysis. wikipedia.org In a typical experiment, precursor ions of a specific m/z are selected, fragmented, and then the resulting product ions are mass-analyzed. nationalmaglab.org This process provides detailed structural information about the precursor ion.
The fragmentation of ions is typically achieved through methods like collision-induced dissociation (CID), where ions collide with neutral gas molecules. wikipedia.org The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate its connectivity. For this compound, fragmentation could involve the cleavage of C-S, S-O, and C-C bonds, leading to characteristic neutral losses and product ions.
Furthermore, MS/MS is invaluable for differentiating between isomers. mdpi.comnih.gov Isomeric compounds have the same molecular formula but different structural arrangements. While they may be indistinguishable by a single stage of mass spectrometry, their different structures often lead to unique fragmentation patterns in MS/MS experiments, allowing for their distinct identification. oup.comlcms.cz For example, the fragmentation of isomeric ethanesulfonic acid derivatives has been studied to distinguish them based on their unique product ions. oup.com This principle is broadly applicable for telling apart positional or structural isomers of this compound derivatives.
Table 2: Plausible MS/MS Fragmentation Pathways for Protonated this compound ([M+H]⁺, m/z 95.0166)
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Calculated) |
| 95.0166 | [C₂H₅S(OH)₂]⁺ | - | 95.0166 |
| 95.0166 | [C₂H₅SO]⁺ | H₂O | 77.0061 |
| 95.0166 | [C₂H₅]⁺ | SO(OH)₂ | 29.0391 |
| 77.0061 | [HSO]⁺ | C₂H₄ | 48.9748 |
This table outlines hypothetical fragmentation data for this compound. The fragmentation pathways provide insights into the molecular structure.
Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography (LC) with the analytical capabilities of mass spectrometry. wikipedia.org This synergy allows for the analysis of individual components within complex mixtures. illinois.edu The LC system first separates the components of a sample, which are then introduced into the mass spectrometer for detection and identification. wikipedia.org
LC-MS is particularly well-suited for the analysis of polar, non-volatile compounds like this compound and its derivatives, which are often found in complex environmental and biological samples. researchgate.net For instance, LC-MS and LC-MS/MS methods have been extensively developed for the determination of ethanesulfonic acid (ESA) metabolites of herbicides in soil and water samples. researchgate.netnih.govnih.gov These methods often employ reversed-phase chromatography for separation and electrospray ionization (ESI) as the interface to transfer the analytes from the liquid phase to the gas phase for MS analysis. nih.govnih.gov The selection of appropriate columns and mobile phases is crucial for achieving good chromatographic resolution and sensitivity. illinois.edu
Table 3: Example LC-MS Parameters for the Analysis of Related Sulfonic Acid Compounds
| Parameter | Description | Reference |
| LC Column | Reversed-phase C18 | illinois.edu |
| Mobile Phase A | Water with 0.1% formic acid | illinois.edu |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid | illinois.edu |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for acids | nih.govnih.gov |
| MS Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | acs.orgnationalmaglab.org |
This table summarizes typical parameters used in LC-MS methods for analyzing acidic organic compounds, which are applicable to this compound and its derivatives.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isomer Differentiation
Solid-State Characterization
The solid-state properties of a chemical compound are critical as they influence its stability, solubility, and processability. For this compound and its derivatives, a thorough characterization of their solid state provides essential insights into their behavior and potential applications, particularly in pharmaceuticals where consistency and predictability are paramount. This characterization relies on a suite of analytical techniques designed to probe the macroscopic and microscopic properties of the crystalline material.
Characterization of Pharmaceutical Salts and Their Solid-State Properties
The formation of pharmaceutical salts is a common and effective strategy to improve the physicochemical properties of an active pharmaceutical ingredient (API). researchgate.netpurdue.edu For an acidic compound like this compound, forming a salt with a suitable basic counterion could potentially enhance properties such as aqueous solubility, dissolution rate, chemical stability, and hygroscopicity. nih.gov The selection of an appropriate salt form is a critical step in drug development, as the solid-state properties of the salt can significantly impact the final drug product's performance and manufacturability. purdue.edunih.gov
The characterization of these pharmaceutical salts involves a range of analytical techniques to evaluate their solid-state behavior.
Crystallinity and Polymorphism: XRPD is the primary tool used to confirm the formation of a new crystalline salt and to identify any potential polymorphic forms. researchgate.net Different polymorphs of the same salt can have different stabilities and solubilities, making polymorph screening essential.
Thermal Properties: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and presence of solvates or hydrates. A high and sharp melting point is often indicative of a stable crystalline form. libretexts.org
Hygroscopicity: Dynamic Vapor Sorption (DVS) is employed to measure the extent and rate of water uptake by the solid as a function of relative humidity (RH). Low hygroscopicity is generally a desirable trait for a pharmaceutical solid, as moisture uptake can lead to physical changes (e.g., deliquescence) or chemical degradation. libretexts.org
Solubility and Dissolution: The aqueous solubility and intrinsic dissolution rate of a new salt are measured to ensure they meet the required profile for bioavailability. The pH-solubility profile is particularly important for ionizable compounds. researchgate.net
While there are no widely documented pharmaceutical products using the ethanesulfinate anion, the principles of salt formation and characterization would apply directly. If this compound were used to form a salt with a basic API, a comprehensive solid-state characterization would be necessary to select the optimal salt form for development. The choice of counterion would be guided by factors including the pKa difference between the API and this compound, and the desired physicochemical properties of the resulting salt. cam.ac.uk
Table 2: Key Solid-State Properties for Pharmaceutical Salt Characterization
| Property | Analytical Technique(s) | Purpose |
|---|---|---|
| Crystallinity | X-Ray Powder Diffraction (XRPD) | To confirm the crystalline nature of the salt and identify different polymorphs. |
| Melting Point | Differential Scanning Calorimetry (DSC) | To determine the thermal transition point, an indicator of purity and lattice energy. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To assess decomposition temperature and the presence of volatile components like water or solvents. |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | To quantify moisture uptake at various humidity levels and assess physical stability. |
| Aqueous Solubility | HPLC, UV-Vis Spectroscopy | To measure the equilibrium concentration in water, a key factor for bioavailability. |
| Dissolution Rate | Dissolution Apparatus (e.g., USP II) | To determine the speed at which the solid dissolves, impacting the onset of therapeutic action. |
Computational Chemistry and Theoretical Modeling of Ethanesulfonic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy. For a molecule like ethanesulfinic acid, these methods can elucidate its geometry, stability, and various spectroscopic properties.
Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. This approach offers a good balance between computational cost and accuracy.
For this compound, DFT calculations would typically be used to perform a geometry optimization. This process determines the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. The results of such a calculation would be a set of optimized bond lengths, bond angles, and dihedral angles. While comprehensive studies dedicated to this compound are not widely available, its geometry has been optimized using the CAM-B3LYP functional, a long-range corrected hybrid functional, as part of broader computational studies on molecular polarizabilities. ntnu.no
In studies of related compounds, such as 2-aminothis compound (hypotaurine), DFT calculations have been employed to understand molecular interactions. For instance, the Vienna Ab initio Simulation Package (VASP) with the Perdew–Burke–Ernzerhof (PBE) exchange-correlation functional has been used to model the interaction of the sulfinyl group with surfaces. ucla.edu Such calculations highlight the role of the S=O group in molecular interactions. ucla.edu
A typical output from a DFT geometry optimization for this compound would provide the precise coordinates of each atom, from which key structural parameters can be derived.
Table 1: Illustrative Optimized Geometrical Parameters for this compound from a DFT Calculation (Note: The following data is illustrative of the output from a DFT calculation and not from a specific published study on this compound.)
| Parameter | Atom 1 | Atom 2 | Value |
| Bond Length | S | O1 | Calculated Value (Å) |
| Bond Length | S | O2 | Calculated Value (Å) |
| Bond Length | S | C1 | Calculated Value (Å) |
| Bond Length | C1 | C2 | Calculated Value (Å) |
| Bond Angle | O1 | S | O2 |
| Bond Angle | O1 | S | C1 |
| Bond Angle | S | C1 | C2 |
| Dihedral Angle | O2 | S | C1 |
This data table can be generated and populated with specific values upon performing a DFT calculation with a chosen functional and basis set.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, though often at a higher computational cost than DFT. researchgate.net
For this compound, ab initio calculations could be used to determine a wide range of properties, including:
Total energy and heat of formation: To assess the molecule's thermodynamic stability.
Dipole moment: To understand its polarity and interaction with electric fields.
Vibrational frequencies: To predict its infrared spectrum, which can be compared with experimental data to confirm its structure.
Electron affinities and ionization potentials: To gauge its ability to accept or donate electrons.
While specific ab initio studies on this compound are scarce, the principles are well-established. For example, in a study on related sulfur-containing compounds, ab initio molecular orbital calculations at the MP2/6-311G//HF/6-311G level of theory were used to determine the relative stabilities of different isomers and rotamers. This level of theory indicates that electron correlation (via MP2) is important for accurately describing these types of molecules.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energies of these orbitals and the distribution of their electron density provide critical information about where and how a molecule is likely to react.
For this compound, the HOMO is expected to be localized around the more electron-rich parts of the molecule, likely involving the lone pairs on the sulfur and oxygen atoms. The LUMO, conversely, would be distributed over the more electron-deficient regions, representing the most likely sites for nucleophilic attack. DFT and ab initio methods are used to calculate the energies and visualize the shapes of these orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state.
Table 2: Illustrative Global Reactivity Descriptors for this compound from FMO Analysis (Note: The values in this table are for illustrative purposes and would be derived from the calculated HOMO and LUMO energies.)
| Parameter | Formula | Significance | Illustrative Value |
| HOMO Energy (E_HOMO) | - | Electron-donating ability | Calculated Value (eV) |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability | Calculated Value (eV) |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Kinetic stability, reactivity | Calculated Value (eV) |
| Ionization Potential (I) | -E_HOMO | Energy to remove an electron | Calculated Value (eV) |
| Electron Affinity (A) | -E_LUMO | Energy released when adding an electron | Calculated Value (eV) |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | Calculated Value (eV) |
| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency | Calculated Value (eV) |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons | Calculated Value |
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations
Molecular Dynamics and Conformational Studies
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. It is particularly useful for studying the conformational flexibility and dynamic behavior of molecules.
For this compound, the primary source of flexibility is the rotation around the C-S and C-C single bonds. This allows the molecule to adopt various conformations. An MD simulation would involve:
Defining a force field, which is a set of parameters that describes the potential energy of the system.
Assigning initial positions and velocities to all atoms.
Solving Newton's equations of motion iteratively to trace the trajectory of each atom over a period of time.
By analyzing these trajectories, one can identify the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions (e.g., in different solvents or at different temperatures). While specific MD studies on this compound are not prominent in the literature, the methodology has been applied to study the conformational ensembles of other flexible molecules. Such a study on this compound could reveal the preferred orientation of the ethyl group relative to the sulfinic acid headgroup and provide insights into its interactions with its environment.
Conformational Analysis and Prediction of Stable Conformers
The three-dimensional arrangement of atoms in a molecule, known as its conformation, significantly influences its physical and chemical properties. Conformational analysis of this compound involves identifying the various possible spatial arrangements of its atoms and determining their relative stabilities.
Theoretical studies, often employing quantum chemical methods, are crucial for this analysis. researchgate.net These methods calculate the potential energy of the molecule as a function of the rotation around its single bonds. The resulting potential energy surface reveals the energy minima, which correspond to stable conformers. For molecules with flexible chains like this compound, several conformers can exist.
The relative stability of these conformers is determined by a combination of factors, including steric hindrance (Pauli repulsion), electrostatic interactions, and orbital interactions like hyperconjugation. researchgate.net Computational protocols can systematically generate and rank numerous conformers to identify the most energetically favorable ones. chemrxiv.org The most stable conformer represents the most probable structure of the molecule under given conditions.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-S-O-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti | 180° | 0.00 | 75 |
| Gauche 1 | 60° | 1.20 | 12.5 |
| Gauche 2 | -60° | 1.20 | 12.5 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Dynamics of Intermolecular Interactions
Beyond the study of isolated molecules, computational chemistry allows for the investigation of how this compound molecules interact with each other and with other molecules in a system. Molecular dynamics (MD) simulations are a key tool for this purpose. figshare.com
MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of parameters describing the potential energy of the system. figshare.comnih.gov By simulating a system containing multiple this compound molecules, researchers can study various dynamic properties, including:
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the acidic proton of the sulfinic acid group and the oxygen atoms of neighboring molecules.
Radial and Spatial Distribution Functions: These functions describe the probability of finding another molecule at a certain distance and orientation from a central molecule, providing insights into the liquid structure. figshare.com
Thermodynamic Properties: Properties like the heat of vaporization and density can be calculated from MD simulations and compared with experimental data to validate the force field. figshare.comnih.gov
These simulations provide a detailed, atomistic view of the intermolecular forces that govern the behavior of this compound in condensed phases. rsc.orgresearchgate.net
Theoretical Spectroscopic Property Prediction
Computational methods can predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.
Simulation of Vibrational Spectra
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Theoretical simulations of these spectra can be performed using quantum chemical calculations. arxiv.org
The process typically involves:
Geometry Optimization: Finding the lowest energy structure of the molecule.
Frequency Calculation: Calculating the second derivatives of the energy with respect to the atomic coordinates to determine the vibrational frequencies and normal modes. chemrxiv.org
These calculations, often performed using Density Functional Theory (DFT), can predict the positions and intensities of the vibrational bands. mdpi.com The results can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign the observed peaks to specific stretching, bending, and torsional motions within the this compound molecule. researchgate.net
Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3450 | 3470 | O-H stretch |
| ν(S=O) | 1080 | 1095 | S=O stretch |
| ν(C-S) | 680 | 690 | C-S stretch |
| δ(C-S-O) | 450 | 455 | C-S-O bend |
Note: This table is for illustrative purposes. Actual values depend on the level of theory and basis set used in the calculations.
Prediction of Electronic Absorption Spectra (e.g., CIS, TD-DFT, ZINDO Methods)
Electronic absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. medium.com Computational methods can predict these spectra, aiding in their interpretation.
Several methods are used to calculate excited state energies and, consequently, electronic absorption spectra:
Configuration Interaction Singles (CIS): An older, less accurate method that is computationally less demanding.
Time-Dependent Density Functional Theory (TD-DFT): A widely used method that often provides a good balance between accuracy and computational cost for predicting the electronic spectra of organic molecules. researchgate.netmedium.comresearchgate.net
ZINDO (Zerner's Intermediate Neglect of Differential Overlap): A semi-empirical method that can be useful for large molecules. researchgate.net
These calculations yield the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). scielo.br The predicted spectrum can be compared with experimental UV-Vis spectra to understand the nature of the electronic transitions, such as n→π* or π→π* transitions, occurring in this compound.
Reactivity Descriptors and Potential Energy Surfaces
Computational chemistry can also be used to predict the reactivity of this compound.
Fukui Function Analysis for Chemically Reactive Sites
The Fukui function is a concept derived from Density Functional Theory (DFT) that helps to identify the most reactive sites within a molecule. wikipedia.org It describes the change in electron density at a particular point in the molecule when an electron is added or removed. scm.com
There are three main types of Fukui functions:
f+(r): For nucleophilic attack (attack by an electron-rich species), this function indicates the sites most susceptible to losing an electron.
f-(r): For electrophilic attack (attack by an electron-poor species), this function highlights the sites that are most likely to accept an electron. faccts.de
f0(r): For radical attack.
By calculating the condensed Fukui functions for each atom in this compound, one can predict which atoms are the most likely sites for nucleophilic, electrophilic, or radical attack. nih.gov This information is crucial for understanding and predicting the chemical reactions that this compound may undergo.
Table 3: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) | Predicted Reactivity |
| S | 0.35 | 0.10 | 0.23 | Susceptible to nucleophilic attack |
| O (S=O) | 0.15 | 0.45 | 0.30 | Susceptible to electrophilic attack |
| O (-OH) | 0.12 | 0.30 | 0.21 | Susceptible to electrophilic attack |
| H (-OH) | 0.25 | 0.05 | 0.15 | Acidic proton, site of deprotonation |
Note: This table is illustrative. The actual values are obtained from quantum chemical calculations.
Computational Studies of Reaction Pathways and Transition States (e.g., Degradation Mechanisms)
Computational chemistry provides a powerful lens for investigating the intricate mechanisms of chemical reactions at the molecular level. For this compound, theoretical modeling is instrumental in elucidating its degradation pathways, which are otherwise challenging to observe experimentally due to the reactive and often transient nature of the intermediates involved. These computational studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out potential energy surfaces, identify transition states, and calculate the energetic barriers associated with various reaction coordinates.
The degradation of sulfinic acids like this compound is generally understood to proceed through several key pathways, primarily oxidation and disproportionation. While specific computational studies exclusively detailing the degradation of this compound are not extensively found in publicly available literature, the principles can be inferred from studies on analogous sulfur-containing organic compounds. These studies provide a robust framework for understanding the likely degradation mechanisms of this compound.
Oxidation Pathways
Oxidation is a primary degradation route for sulfinic acids. Computational models can simulate the interaction of this compound with various oxidizing agents, such as hydroxyl radicals (•OH), which are highly reactive species present in many environmental and biological systems.
Theoretical studies on related sulfonated compounds have demonstrated that DFT calculations can effectively model the attack of •OH radicals on the molecular structure. researchgate.net For this compound, a likely initial step is the abstraction of the acidic hydrogen from the sulfinic acid group or an attack on the sulfur atom. The subsequent steps would involve the formation of various intermediates. The reaction energetics and barrier heights for these steps can be calculated to determine the most favorable pathway. For instance, studies on the degradation of perfluorinated sulfonic acid membranes have utilized DFT to show that radical attack on the functional group is a critical step in the degradation process. researchgate.net
A proposed, though not computationally verified for this compound, oxidation pathway could involve the following steps:
Initiation: Reaction with an oxidizing species like •OH to form a sulfinyl radical (CH₃CH₂SO₂•).
Propagation: The sulfinyl radical can undergo further reactions, potentially leading to the cleavage of the C-S bond.
Termination: Formation of stable end products, such as ethanesulfonic acid (CH₃CH₂SO₃H) or smaller, more oxidized fragments.
Disproportionation (Dismutation) Pathways
Sulfinic acids are known to be unstable and can undergo disproportionation, where two molecules of the sulfinic acid react to form a thiosulfonate and a sulfonic acid. This reaction is a hallmark of sulfinic acid chemistry.
3 CH₃CH₂SO₂H → CH₃CH₂SO₃H + CH₃CH₂S(O)₂SCH₂CH₃ + H₂O
Computational studies on the self-condensation of other sulfenic acids have shown that such reactions can proceed through cyclic transition states involving hydrogen bonding, and similar principles would apply to the disproportionation of this compound. mdpi.com The activation barriers for these types of reactions can be predicted using theoretical methods.
General Computational Approaches
The computational investigation of these reaction pathways typically involves the following steps:
Geometry Optimization: The ground state geometries of the reactants, intermediates, products, and transition states are optimized using a chosen level of theory (e.g., a specific DFT functional and basis set).
Transition State Search: Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or the Nudged Elastic Band (NEB) method are employed to locate the transition state structure connecting reactants and products.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The following table summarizes the key computational parameters and expected findings from a theoretical study on this compound degradation.
| Parameter | Computational Method/Theory | Expected Information/Insight |
| Molecular Geometry | DFT, Møller-Plesset perturbation theory (MP2) | Optimized structures of reactants, intermediates, transition states, and products. |
| Transition States | QST2/QST3, Nudged Elastic Band (NEB) | Identification of the highest energy point along the reaction pathway. |
| Activation Energy (Ea) | Difference in energy between transition state and reactants | Determines the kinetic feasibility of a reaction pathway. |
| Reaction Energy (ΔErxn) | Difference in energy between products and reactants | Determines the thermodynamic favorability of a reaction. |
| Vibrational Frequencies | Frequency calculations at the same level of theory | Confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency). |
While detailed, published computational data specifically for this compound degradation is sparse, the established methodologies applied to similar sulfur-containing organic acids provide a clear blueprint for how such investigations would be conducted and the types of mechanistic insights that would be gained.
Stereochemistry and Chirality in Ethanesulfonic Acid Derivatives
Chirality in Organosulfonic Acid Compounds
Chirality in organosulfonic acid compounds can arise from several structural features, leading to molecules with distinct properties and reactivity. The presence of a stereogenic center, typically a carbon or sulfur atom, is a common source of chirality. However, other forms of stereoisomerism, such as axial and planar chirality, are also observed in more complex derivatives. researchgate.netnih.govresearchgate.net
The identification and characterization of stereogenic elements are fundamental to understanding the three-dimensional structure of ethanesulfonic acid derivatives.
Stereocenters: A sulfur atom in a sulfoxide (B87167) or a sulfinate can be a stereocenter if it is bonded to three different groups and possesses a lone pair of electrons. libretexts.orgrsc.org For example, in sulfoxides (R'SOR''), if the two R groups are different, the sulfur atom is chiral. libretexts.org This principle extends to sulfonium (B1226848) salts (R3S+), which have a tetrahedral geometry and can be chiral if the three R groups are different. libretexts.org The inversion rate at the sulfur atom in sulfoxides and sulfonium salts is slow enough to allow for the isolation of individual enantiomers. libretexts.org
Axial and Planar Chirality: Beyond central chirality, axial and planar chirality are also significant in sulfonic acid derivatives. researchgate.netnih.govresearchgate.net Axial chirality arises from restricted rotation around a C–N bond, as seen in some benzoimidazolylnaphthalenesulfonic acids. nih.govresearchgate.netacs.org Planar chirality can be found in molecules like [2.2]paracyclophane derivatives, where a substituent introduces a chiral plane. beilstein-journals.orgrsc.org The synthesis of optically pure BINOL-derived disulfonic acids is another example where axial chirality is a key feature. nih.gov
| Stereogenic Element | Description | Example Compounds |
|---|---|---|
| Stereocenter (Sulfur) | A sulfur atom bonded to three different groups and a lone pair of electrons, creating a chiral center. | Methyl phenyl sulfoxide libretexts.org |
| Stereocenter (Carbon) | A carbon atom bonded to four different groups. | (S)-1-phenylethane sulfonic acid nih.gov |
| Axial Chirality | Chirality arising from restricted rotation about a single bond, creating a chiral axis. | BINOL-derived disulfonic acids, nih.gov Benzoimidazolylnaphthalenesulfonic acids nih.govresearchgate.netacs.org |
| Planar Chirality | Chirality resulting from a plane of atoms in a molecule that is asymmetric with respect to a second plane. | [2.2]Paracyclophane derivatives beilstein-journals.orgrsc.org |
The specific three-dimensional arrangement of atoms in a chiral molecule dictates its interactions with other chiral molecules, including biological receptors and enzymes. This relationship is crucial in pharmacology, where enantiomers of a drug can exhibit vastly different therapeutic effects and toxicities. rsc.org In catalysis, the stereochemistry of a chiral catalyst determines the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure products. alfachemic.comsnf.ch For instance, chiral sulfonic acids are employed as catalysts in various asymmetric reactions, including Diels-Alder and Mannich reactions, where their stereochemistry directs the formation of a specific enantiomer of the product. alfachemic.com
Identification and Characterization of Stereogenic Elements (e.g., Stereocenters, Axial, Planar, and Orientational Chirality)
Enantioselective Synthesis and Reactions
The synthesis of single enantiomers of chiral compounds is a major focus in modern organic chemistry. Enantioselective methods are essential for producing pharmaceuticals, agrochemicals, and other fine chemicals with desired biological activities.
Chiral sulfonic acids and their derivatives have emerged as powerful catalysts in asymmetric synthesis. alfachemic.comsnf.ch They can act as Brønsted acid catalysts, activating substrates for a variety of stereoselective transformations. nih.gov For example, chiral sulfonic acid metal salts have been successfully used to catalyze asymmetric Diels-Alder reactions at lower temperatures, leading to improved regio- and stereoselectivity. alfachemic.com Similarly, in the Mannich reaction, which is used to synthesize β-amino ketones and esters, chiral sulfonic acid metal salts can significantly reduce the amount of catalyst required compared to other methods. alfachemic.com An organocatalytic approach using a bifunctional amino-thiourea catalyst has been developed for the enantioselective conjugate addition of sodium bisulfite to nitrostyrenes, providing a route to chiral β-nitroethanesulfonic acids. researchgate.netrsc.org
Stereoselective reactions are fundamental to the synthesis of complex chiral molecules. Ethanesulfonic acid derivatives can be involved in or synthesized through various stereoselective processes. For instance, the addition of sulfonic acids to acetylene (B1199291) derivatives can be controlled to produce either the E or Z isomer of vinyl sulfonates stereoselectively. researchgate.net Furthermore, the synthesis of chiral β-nitroethanesulfonic acid compounds has been achieved with high yields and excellent enantioselectivity through the organocatalytic addition of sodium bisulfite to (E)-nitroalkenes. researchgate.net The development of methods for the asymmetric synthesis of α,γ-substituted γ-hydroxy sulfonates from enantiomerically pure γ-sultones also highlights the importance of stereoselective transformations in this area. tib.eu
| Reaction Type | Catalyst/Reagent | Product | Key Finding |
|---|---|---|---|
| Diels-Alder Reaction | Chiral trifluorosulfonic acid rare earth metal salt complexes | Six-membered ring compounds | Catalyzes asymmetric reactions at lower temperatures with high stereoselectivity. alfachemic.com |
| Mannich Reaction | Chiral sulfonic acid metal salts | β-aminoketones and β-aminoesters | Reduces the required amount of catalyst. alfachemic.com |
| Conjugate Addition | Bifunctional amino-thiourea organocatalyst | Chiral β-nitroethanesulfonic acids | Achieves up to 99% yield and 96% enantiomeric excess. researchgate.net |
| Addition to Alkynes | Sulfonic acids | Vinyl sulfonates | Stereoselectivity (cis vs. trans) can be controlled by the steric bulk of the sulfonic acid. researchgate.net |
Asymmetric Catalysis Employing Ethanesulfonic Acid Derivatives
Chiral Recognition and Separation Methodologies
The separation of enantiomers from a racemic mixture, known as resolution, is a critical process in the production of enantiomerically pure compounds. Various techniques have been developed for the chiral recognition and separation of sulfonic acid derivatives.
One common method is the formation of diastereomeric salts. rsc.orglibretexts.org A racemic acid can be treated with a chiral base to form a mixture of diastereomeric salts, which have different physical properties and can be separated by crystallization. libretexts.org Chiral sulfonic acids, such as camphorsulfonic acid, are widely used as resolving agents for this purpose. nih.govlibretexts.org
Chromatographic methods are also extensively used for enantioseparation. Chiral stationary phases (CSPs) designed to interact differently with each enantiomer are employed in techniques like high-performance liquid chromatography (HPLC) and capillary electrochromatography. nih.govmdpi.com For instance, new chiral stationary phases derived from enantiomerically pure cysteine derivatives containing sulfonic acid groups have been developed for the separation of chiral bases. nih.gov Chiral counter-ions can also be added to the mobile phase in HPLC to achieve separation on an achiral stationary phase. asianpubs.org
Molecularly imprinted polymers (MIPs) represent another approach to chiral separation. These polymers are created with "memory" for a specific enantiomer, allowing for its selective recognition and separation. researchgate.net For example, a molecularly imprinted sulfonic acid functionalized resin has been used for the chiral separation of methamphetamine. researchgate.net
Chiral Chromatographic Methods for Enantiomer Separation
The separation of enantiomers of chiral sulfoxides and sulfinate esters is a significant task in stereochemistry, often accomplished using chromatographic techniques. libretexts.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are primary methods for resolving racemic mixtures of these sulfur-based stereoisomers. libretexts.orgchiralpedia.com
Chiral stationary phases (CSPs) provide a chiral environment that interacts differently with each enantiomer, leading to different retention times and thus separation. chiralpedia.com For sulfinate esters and related sulfoxides, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability. chiralpedia.com Another common class of CSPs are cyclodextrin-based phases. mdpi.com The separation mechanism often relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. mdpi.comdiva-portal.org The stability of these complexes differs for each enantiomer, governed by interactions like hydrogen bonding, dipole-dipole interactions, and inclusion complexing. sigmaaldrich.com
Gas chromatography has also been successfully applied to separate chiral sulfinate esters and sulfoxides using derivatized cyclodextrin (B1172386) CSPs. A study demonstrated the separation of 17 chiral sulfoxides and eight chiral sulfinate esters on four different derivatized cyclodextrin CSPs. The choice of the CSP and the mobile phase is critical for achieving optimal separation. For instance, in HPLC, both normal-phase and reversed-phase modes can be employed, with the mobile phase composition (e.g., mixtures of hexane, ethanol, and acetonitrile) being adjusted to optimize enantioselectivity. csfarmacie.cz
The following table summarizes common chiral stationary phases used for the separation of sulfoxides and sulfinate esters, which are applicable to ethanesulfinic acid derivatives.
| Chiral Stationary Phase (CSP) Type | Common Examples | Separation Principle | Applicable To |
| Polysaccharide-based | Cellulose and amylose derivatives (e.g., amylose tris-[(S)-α-methylbenzylcarbamate]) mdpi.com | Formation of transient diastereomeric complexes via hydrogen bonds, dipole-dipole, and π-π interactions. chiralpedia.com | A broad range of sulfoxides and sulfinates. chiralpedia.com |
| Cyclodextrin-based | Derivatized β- and γ-cyclodextrins (e.g., Chiraldex® G-TA, B-DM) | Inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin. sigmaaldrich.com | Volatile sulfoxides and sulfinate esters (GC); non-volatile compounds (HPLC). nih.gov |
| Pirkle-type (Brush-type) | DNB-phenylglycine libretexts.org | π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the π-acidic/π-basic sites on the CSP. csfarmacie.cz | Aromatic sulfoxides. csfarmacie.cz |
| Macrocyclic Antibiotics | Teicoplanin, Vancomycin | Multiple chiral centers and functional groups allow for complex interactions (ionic, hydrogen bonding, etc.). csfarmacie.cz | Chiral sulfoxides and acidic compounds. csfarmacie.cz |
Kinetic and Thermodynamic Resolution Studies
Resolution refers to the separation of a racemic mixture into its constituent enantiomers. Beyond chromatographic methods, resolution can be achieved through chemical reactions that differentiate the enantiomers. These methods are categorized as either kinetic or thermodynamic.
Kinetic resolution relies on the different rates of reaction for the two enantiomers with a chiral reagent or catalyst. The faster-reacting enantiomer is consumed to form a new product, leaving the unreacted, slower-reacting enantiomer in excess. This process is inherently limited to a theoretical maximum yield of 50% for the unreacted enantiomer. When the racemization of the starting material is faster than the resolution reaction, a dynamic kinetic resolution (DKR) can occur, theoretically allowing for the conversion of 100% of the racemic starting material into a single enantiomer of the product. nih.gov
Thermodynamic resolution involves the reversible formation of diastereomers from the enantiomers and a chiral resolving agent. These diastereomers have different thermodynamic stabilities and, therefore, will be present in different amounts at equilibrium. masterorganicchemistry.commasterorganicchemistry.com Separation is then achieved, often by crystallization of the less soluble, more stable diastereomer. A variation is crystallization-induced dynamic resolution (CIDR) , where the equilibration of the diastereomers in solution combined with the crystallization of one diastereomer can lead to a high yield of a single enantiomer. nih.gov
For this compound derivatives, such as ethanesulfinate (B1267084) esters, these principles can be applied. For example, a racemic mixture of an ethanesulfinate ester could potentially be resolved via enantioselective hydrolysis catalyzed by a chiral lipase. The enzyme would catalyze the hydrolysis of one enantiomer faster than the other, a classic example of kinetic resolution.
The table below outlines the key differences between kinetic and thermodynamic control in resolution studies.
| Feature | Kinetic Control | Thermodynamic Control |
| Governing Factor | Rate of reaction (Activation Energy) masterorganicchemistry.com | Stability of products (Gibbs Free Energy) masterorganicchemistry.com |
| Conditions | Typically low temperatures, strong non-nucleophilic bases, short reaction times. masterorganicchemistry.com | Higher temperatures, weaker bases, longer reaction times (allowing equilibrium to be reached). masterorganicchemistry.com |
| Product Distribution | Ratio of products is determined by the relative energies of the transition states. masterorganicchemistry.com | Ratio of products reflects their relative thermodynamic stabilities. masterorganicchemistry.com |
| Reversibility | The reaction is often irreversible or under conditions where the reverse reaction is slow. | The reaction is reversible, allowing for equilibration. |
| Application to Resolution | Kinetic Resolution, Dynamic Kinetic Resolution (DKR) nih.gov | Thermodynamic Resolution, Crystallization-Induced Dynamic Resolution (CIDR) nih.gov |
Computational Stereochemistry
Computational chemistry has become an indispensable tool for understanding and predicting the stereochemical behavior of molecules, including derivatives of this compound. Methods such as Density Functional Theory (DFT) and molecular modeling provide deep insights into chiral interactions and stability. mdpi.comnih.gov
Modeling of Chiral Interactions and Stereochemical Control
Molecular modeling allows for the detailed investigation of the non-covalent interactions that govern chiral recognition. researchgate.net In the context of ethanesulfinate esters, computational models can elucidate how a chiral catalyst or a chiral stationary phase differentiates between the (R)- and (S)-enantiomers.
By simulating the formation of diastereomeric complexes, researchers can analyze the specific interactions (e.g., electrostatic forces, van der Waals forces, hydrogen bonds) between the enantiomer and the chiral selector. cnrs.fr For example, modeling the interaction of an ethanesulfinate ester with the chiral groove of a polysaccharide-based CSP can reveal why one enantiomer binds more strongly than the other, explaining the basis of chromatographic separation. researchgate.net These models can calculate the interaction energies for the diastereomeric complexes, and the difference in these energies correlates with the degree of enantioselectivity observed experimentally. asm.org
Computational studies are also crucial for understanding stereochemical control in asymmetric synthesis. For instance, in a reaction to synthesize a chiral ethanesulfinate ester, modeling the transition states for the formation of both enantiomers can predict which product will be favored. By calculating the activation energies for the competing pathways, the enantiomeric excess (e.e.) of the reaction can be estimated. These models can account for subtle steric and electronic effects that dictate the stereochemical outcome of a reaction. nih.gov
Prediction of Absolute Configuration and Stereoisomer Stability
Determining the absolute configuration of a chiral molecule is a fundamental task in stereochemistry. While X-ray crystallography is the definitive method, it is not always feasible. Computational methods provide a powerful alternative for assigning the absolute configuration (R/S) of chiral molecules like ethanesulfinate esters. utsunomiya-u.ac.jplibretexts.org
A widely used approach involves comparing experimentally measured electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with spectra predicted computationally for each enantiomer. nih.govmdpi.com The process typically involves:
Generating a set of possible low-energy conformers for a given enantiomer (e.g., the (R)-enantiomer) using computational methods.
Calculating the theoretical ECD or VCD spectrum for this enantiomer by taking a Boltzmann-weighted average of the spectra of all significant conformers. nih.gov
Comparing the calculated spectrum with the experimental spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the sample that was measured. mdpi.comgoogleapis.com
Density Functional Theory (DFT) is the most common quantum chemical method used for these calculations. mdpi.comnih.gov In addition to predicting chiroptical properties, computational methods can also be used to assess the relative thermodynamic stabilities of stereoisomers. By calculating the ground-state energies of different diastereomers or conformers, it is possible to predict which will be the most stable and thus most abundant at equilibrium. researchgate.net This is particularly useful in thermodynamic resolution studies, where the goal is to isolate the most stable diastereomer. researchgate.netresearchgate.net
The following table summarizes computational methods used in stereochemical analysis.
| Computational Method | Application | Information Obtained |
| Density Functional Theory (DFT) | Calculation of molecular structures, energies, and chiroptical properties. mdpi.comnih.gov | Optimized geometries, relative stabilities of stereoisomers, predicted ECD/VCD spectra for absolute configuration assignment. nih.govmdpi.comresearchgate.net |
| Molecular Mechanics (MM) | Conformational searching and analysis of large systems. mdpi.com | Identification of low-energy conformers as a starting point for higher-level calculations. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time. researchgate.net | Insights into the dynamic interactions between an enantiomer and a chiral selector (e.g., in chromatography). researchgate.net |
| Quantum Chemical Energy Decomposition | Analysis of interaction energies between molecules. nih.gov | Breakdown of interaction energies into electrostatic, van der Waals, and other components to understand the nature of chiral recognition. nih.gov |
Applications of Ethanesulfonic Acid in Advanced Organic Synthesis
Role as a Catalyst in Complex Organic Reactions
Ethanesulfonic acid is recognized for its effectiveness as a catalyst in various chemical transformations. strategicrevenueinsights.com It often serves as a strong Brønsted acid catalyst that can operate under milder conditions compared to some traditional catalysts, making it a valuable tool for improving process efficiency and sustainability in chemical manufacturing. strategicrevenueinsights.com
In the realm of complex organic reactions, ethanesulfonic acid (EtSO3H) has been utilized as a co-catalyst, particularly in enantioselective sulfenofunctionalization and cyclization reactions. acs.orgnih.gov These reactions are fundamental in constructing cyclic frameworks, which are common motifs in natural products and biologically active molecules.
Research has shown that the loading of the Brønsted acid catalyst significantly impacts the rate and selectivity of these reactions. acs.orgnih.gov In studies on catalytic sulfenocarbocyclizations, ethanesulfonic acid demonstrated a notable sensitivity to reaction behavior. acs.org While reactions catalyzed by EtSO3H proceed more slowly than those using methanesulfonic acid (MsOH), it offers a distinct preparative advantage. acs.org This advantage stems from a larger difference between the catalyzed and uncatalyzed reactions at lower catalyst loadings. acs.org The slightly weaker acidity of EtSO3H compared to MsOH is a key factor in these observational differences. acs.org
Table 1: Comparison of Ethanesulfonic Acid (EtSO3H) and Methanesulfonic Acid (MsOH) in Catalytic Cyclizations
| Feature | Ethanesulfonic Acid (EtSO3H) | Methanesulfonic Acid (MsOH) | Reference |
|---|---|---|---|
| Relative Acidity (in water) | pKa = -1.68 (Slightly weaker) | pKa = -1.92 (Slightly stronger) | acs.org |
| Reaction Rate | Slower for both catalyzed and uncatalyzed cyclizations | Faster for both catalyzed and uncatalyzed cyclizations | acs.org |
| Preparative Advantage | Advantageous at lower loadings due to a greater difference between catalyzed and uncatalyzed reaction rates | Less pronounced advantage at lower loadings | acs.org |
| Hydration Effect | High hydration levels lead to slower but more selective reactions | High hydration levels lead to slower but more selective reactions | acs.org |
Ethanesulfonic acid also functions as a catalyst for polymerization and other reactions. atamanchemicals.com Its role is significant in controlled cationic polymerization, a process used to create polymers with well-defined structures and molecular weights. For instance, ethanesulfonic acid, in conjunction with a Lewis acid like gallium trichloride (B1173362) (GaCl3), has been used to successfully copolymerize benzaldehyde (B42025) with isobutyl vinyl ether (IBVE). acs.org This system allowed for the production of polymers with very narrow molecular weight distributions. acs.org
Furthermore, esters of ethanesulfonic acid can act as cationic polymerization initiators. biosynth.com This highlights the compound's versatility, where it can either directly catalyze a polymerization reaction or be modified to initiate one.
Catalytic Cyclization and Functionalization Reactions
Synthesis of Biologically Relevant Molecules and Pharmaceutical Intermediates
The pharmaceutical industry is a major area where ethanesulfonic acid and its derivatives are applied. strategicrevenueinsights.com The compound is used both as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and as an excipient in drug formulation. strategicrevenueinsights.comchemimpex.com
Ethanesulfonic acid is integral to the synthesis of several modern drugs, primarily through its use in salt formation or as a structural component of key intermediates.
Nintedanib (B1663095) : The API nintedanib, an inhibitor used in cancer therapy and for treating idiopathic pulmonary fibrosis, is formulated as an ethanesulfonate (B1225610) salt (esylate). tapi.com Nintedanib esylate is obtained by combining nintedanib with one molar equivalent of ethanesulfonic acid. tapi.comgoogleapis.com The synthesis process involves the preparation of the nintedanib free base, which then undergoes a salt-forming reaction with ethanesulfonic acid to yield the final, stable drug substance. patsnap.comchemsrc.com The use of ethanesulfonic acid in this context is critical for the drug's development. shimadzu.com
Naratriptan (B1676958) : In the synthesis of naratriptan, a medication for migraine, derivatives of ethanesulfonic acid are crucial intermediates. semanticscholar.org A new synthesis for naratriptan was developed starting from 1-benzyl-1H-indole-5-carbaldehyde, which involves the construction of an ethanesulfonamide (B75362) side-chain. semanticscholar.org Specifically, 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide is a key precursor in several synthetic routes to naratriptan and its derivatives. researchgate.netlookchem.comsci-hub.se
Table 2: Role of Ethanesulfonic Acid in API Synthesis
| Drug | Role of Ethanesulfonic Acid | Intermediate/Final Form | Reference |
|---|---|---|---|
| Nintedanib | Used for final salt formation | Nintedanib esylate (ethanesulfonate salt) | tapi.compatsnap.comchemsrc.com |
| Naratriptan | Derivatives serve as key synthetic precursors | 2-(1H-Indol-5-yl)ethanesulfonic acid methylamide | semanticscholar.orgresearchgate.netlookchem.com |
The physicochemical properties of ethanesulfonic acid make it a valuable excipient in pharmaceutical formulations. A significant challenge in drug development is the poor water solubility of many APIs, which can limit their bioavailability and therapeutic efficacy. strategicrevenueinsights.com
Ethanesulfonic acid is widely utilized to enhance the solubility and stability of these poorly soluble compounds. strategicrevenueinsights.com By forming salts (esylates) with basic drugs, it can significantly improve their solubility. This is a key strategy employed during the early stages of API processing to improve a drug's properties from the outset. Additionally, it can be used as an acidifier in formulations to maintain an optimal and stable pH, which is crucial for preserving the chemical integrity of the active ingredient during storage and after administration. google.comgoogle.com Derivatives like Piperazine-N,N'-bis(2-ethanesulfonic acid) also serve as buffering agents and stabilizers in various pharmaceutical and biological formulations. chemimpex.com
Table 3: Benefits of Ethanesulfonic Acid in Drug Formulation
| Benefit | Mechanism of Action | Reference |
|---|---|---|
| Solubility Enhancement | Forms highly soluble salts with basic APIs. | strategicrevenueinsights.com |
| Stability Enhancement | Acts as an acidifier to maintain a stable pH environment for the API. | strategicrevenueinsights.comgoogle.com |
| Improved Efficacy | Increased solubility leads to better absorption and bioavailability. | strategicrevenueinsights.com |
Precursors for Pharmaceutical Active Ingredients (e.g., Nintedanib, Naratriptan)
Development of Novel Organic Materials
The applications of ethanesulfonic acid extend beyond catalysis and pharmaceuticals into the field of material science. Its sulfonic acid group is a versatile functional handle for synthesizing polymers and other materials with specific, desirable properties. ontosight.aiontosight.ai
Ethanesulfonic acid can serve as a building block or intermediate in the production of polymers, surfactants, plastics, and dyes. atamanchemicals.comontosight.ai The sulfonic acid functionality is particularly valuable for creating materials with high proton conductivity, a property essential for applications such as proton exchange membranes in fuel cell technology. ontosight.ai While research often highlights the broader class of sulfonic acids, the fundamental properties of ethanesulfonic acid make it a candidate for incorporation into these advanced materials. ontosight.aiontosight.ai
Table of Mentioned Compounds
| Compound Name |
|---|
| Ethanesulfonic acid |
| Nintedanib |
| Naratriptan |
| Methanesulfonic acid |
| Piperazine-N,N'-bis(2-ethanesulfonic acid) |
| Gallium trichloride |
| Isobutyl vinyl ether |
| Benzaldehyde |
| Nintedanib esylate |
| 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide |
Integration into Polymeric Systems
Derivatives of ethanesulfinic acid are utilized as monomers in the synthesis of complex fluorinated polymers. These polymers are noted for their high thermal stability and chemical resistance, properties imparted by the fluorine atoms within the polymer chain. The synthesis of such materials typically involves specialized techniques like radical polymerization.
A specific example is the polymer created from an this compound derivative and tetrafluoroethene. enviro.wikiepa.gov This type of fluoropolymer is suitable for various demanding applications in industries such as electronics and aerospace due to its durability under extreme conditions.
| Polymer Name | Monomers | CAS Number | Key Properties |
|---|---|---|---|
| This compound, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with 1,1,2,2-tetrafluoroethene | - this compound, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-
| 31175-20-9 epa.gov | High thermal stability, chemical resistance |
Preparation of Surfactants and Surface-Active Agents
Surfactants, or surface-active agents, are compounds that lower the surface tension between different phases, such as a liquid and a gas. wikipedia.orgalrasheedcol.edu.iq They typically possess a structure with two distinct regions: a water-loving (hydrophilic) head and a water-repelling (hydrophobic) tail. pharmapproach.comfoodcom.pl This amphipathic nature allows them to act as wetting agents, emulsifiers, and foaming agents. alrasheedcol.edu.iqnih.gov
Research has shown that specific derivatives of this compound exhibit significant surface-active properties. researchgate.net Segmented 2-(perfluoroalkyl)ethanesulfinic acids, in particular, have been synthesized and studied for their surfactant capabilities. researchgate.net Aqueous solutions of these compounds and their corresponding sodium, potassium, and cesium salts are highly effective at reducing surface tension at the air/water interface. researchgate.net Studies indicate that these this compound derivatives are more effective surface-active agents than some benchmark fluorinated surfactants like sodium n-perfluorooctanesulfonate. researchgate.net The unique properties are conferred by the presence of the perfluoroalkyl "tail" combined with the sulfinic acid head group. researchgate.net
| Compound Type | General Formula | Key Finding | Reference |
|---|---|---|---|
| 2-(Perfluoroalkyl)ethanesulfinic acids | RFCH₂CH₂SO₂H (where RF = n-C₆F₁₃ or n-C₈F₁₇) | Aqueous solutions are highly surface active and stable. researchgate.net | researchgate.net |
| Salts of 2-(Perfluoroalkyl)ethanesulfinic acids | RFCH₂CH₂SO₂M (where M = Na, K, Cs) | Demonstrate greater effectiveness in reducing surface tension than sodium n-perfluorooctanesulfonate. researchgate.net | researchgate.net |
Conductive Materials and Ionic Dopants in Electrochemical Technologies
In the field of electrochemical technologies, enhancing the conductivity of materials is crucial for applications such as batteries and sensors. nih.govaps.org One common strategy is the use of dopants, which are substances added to a material to modify its electrical properties. aps.orgresearchgate.net Ionic dopants can increase the density of charge carriers, thereby improving conductivity. researchgate.net
While this compound itself is not widely cited as a primary conductive material, its functional group and derivatives are relevant to the development of advanced materials. The sulfonic acid functionality, a close relative of the sulfinic acid group, is utilized in the synthesis of polymers with proton conductivity, a valuable property for fuel cell membranes. ontosight.ai Derivatives of this compound, particularly complex fluorinated versions, are of interest in materials science for their high thermal stability and potential use as electrolyte components or additives in electrochemical devices. smolecule.com For instance, fluorinated sulfonic acids are investigated as proton conductors in proton exchange membranes (PEMs) for fuel cells and as electrolyte additives for lithium-ion batteries. smolecule.com The introduction of fluorine-containing dopants into graphene, for example, has been shown to create effective binding sites for ions, enhancing the sensitivity of electrochemical sensors. mdpi.com The principles of using functionalized organic molecules to enhance ionic conductivity and stability are central to progress in this field. nih.gov
Ethanesulfonic Acid in Interdisciplinary Chemical Research
Environmental Chemistry Studies
The presence and behavior of sulfonic acids, including ethanesulfonic acid and its derivatives, in the environment are of considerable interest to researchers. Studies focus on understanding their degradation, persistence, and the development of strategies to mitigate any potential environmental impact.
Analysis of Environmental Degradation Pathways and Mechanisms
The environmental fate of ethanesulfonic acid and related compounds is a key area of research. While some sulfonic acids are known for their persistence, studies on related compounds offer insights into potential degradation pathways. For instance, research on perfluoroethanesulfonic acid (PFEtS), a structurally related but more persistent compound, has explored its degradation under subcritical hydrothermal alkaline conditions. nih.govrsc.org Theoretical studies using density functional theory have proposed that the degradation of PFEtS can be initiated by hydroxyl groups attacking the carbon backbone, leading to the eventual formation of carbon dioxide and inorganic fluoride (B91410) ions. nih.govrsc.org This research suggests that under specific, aggressive conditions, the carbon-sulfur bond in such molecules can be broken.
The analysis of ethanesulfonic acid and its metabolites in environmental samples is crucial for monitoring and understanding their distribution. Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the sensitive and selective detection of these compounds in water and soil. oup.comnih.govca.gov For example, a method for the simultaneous quantification of acetanilide (B955) herbicides and their ethanesulfonic acid (ESA) metabolites in natural waters has been developed using solid-phase extraction followed by LC-MS/MS analysis. nih.gov These analytical techniques are vital for assessing the extent of contamination and the effectiveness of remediation efforts.
Research on Mitigation and Remediation Strategies for Sulfonic Acid Pollutants
Given the potential persistence of some sulfonic acid pollutants, research into effective mitigation and remediation strategies is paramount. nih.govrsc.org Various technologies are being explored to remove these and other refractory organic pollutants from wastewater. These include advanced oxidation processes, adsorption, and filtration. rsc.org
One promising approach is the electro-Fenton (EF) process, which has been shown to be effective in degrading p-toluenesulfonic acid, a related aromatic sulfonic acid. rsc.org This method utilizes hydroxyl radicals to break down the organic pollutant. Another strategy involves the use of adsorbents to remove sulfonic acids from water. Modified clay adsorbents and activated carbon have shown effectiveness in binding perfluorinated sulfonic acids, suggesting their potential for remediating contaminated soil and water. researchgate.netnih.gov Furthermore, functionalized materials, such as magnetite-decorated sulfate (B86663) cellulose (B213188) nanoparticles, have been developed for the removal of amine pollutants through an ion exchange mechanism involving sulfonic groups. mdpi.com
A method for removing aromatic sulfonic acid organic matter from chemical wastewater involves using magnesium humate to precipitate the pollutants, achieving a high removal rate. google.com These diverse research efforts highlight the ongoing development of innovative solutions to address the challenges posed by sulfonic acid pollutants in the environment.
Industrial Chemical Processes (Advanced Perspectives)
Ethanesulfonic acid is more than a laboratory reagent; it plays a crucial role in various industrial chemical processes, from synthesis optimization to specialized manufacturing.
Optimization of Industrial-Scale Synthesis Methods and Process Chemistry
The industrial production of ethanesulfonic acid has been a subject of optimization to improve yield, purity, and process efficiency. One documented synthesis route involves the reaction of diethyl disulfide with hydrogen peroxide, which results in a high yield of ethanesulfonic acid. chemicalbook.comchemicalbook.com Another method describes the synthesis starting from 2-oxosuccinic acid using fuming nitric acid and sulfuric acid. chemicalbook.com These methods aim to provide efficient and scalable processes for producing this important chemical intermediate. Research continues to focus on developing cleaner and more sustainable production methods. github.com
Role in Specialized Chemical Manufacturing Beyond Basic Applications
The applications of ethanesulfonic acid extend beyond its use as a basic catalyst or intermediate. It is utilized in the synthesis of fine and specialty chemicals for various industries, including pharmaceuticals and agrochemicals. github.comdataintelo.com In the electronics industry, it is used for cleaning circuit boards, which can enhance battery life. atamanchemicals.com Furthermore, ethanesulfonic acid is employed in the electrolytic reduction of perrhenate (B82622) solutions. chemicalbook.comatamanchemicals.com Its derivatives, such as those with long-chain acyl groups, are used as surfactants in detergents and personal care products. ontosight.ai The versatility of ethanesulfonic acid and its derivatives also extends to the manufacturing of complex fluorinated polymers with high thermal stability and chemical resistance, finding use in aerospace and electronics. ontosight.ai
Green Chemistry Aspects
The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the lifecycle of chemicals like ethanesulfonic acid.
The push towards more environmentally friendly chemical manufacturing has spurred interest in ethanesulfonic acid as a potentially safer and more sustainable catalyst in some applications. dataintelo.com Its use is being explored as an alternative to more hazardous acids in various chemical reactions.
Methanesulfonic acid (MSA), a closely related compound, is often highlighted as a "green acid" due to its biodegradability, low toxicity, and non-oxidizing nature. rsc.org Many of the green chemistry principles applied to MSA could potentially be relevant to ethanesulfonic acid. The trend towards green chemistry is driving innovation in the production and application of ethanesulfonic acid, with a focus on developing cleaner manufacturing processes and more sustainable end uses. github.comgithub.com
Interactive Data Table: Properties of Ethanesulfonic Acid
| Property | Value | Source |
| Chemical Formula | C2H6O3S | atamanchemicals.comwikipedia.orgnih.gov |
| Molar Mass | 110.13 g/mol | atamanchemicals.comwikipedia.orgnih.gov |
| Appearance | Colorless liquid | atamanchemicals.comwikipedia.org |
| Density | 1.35 g/mL at 25 °C | atamanchemicals.comwikipedia.org |
| Melting Point | -17 °C | atamanchemicals.comwikipedia.org |
| Boiling Point | 122–123 °C at 0.01 mmHg | wikipedia.org |
| Solubility in Water | Soluble | atamanchemicals.comwikipedia.org |
| Acidity (pKa) | -1.68 | wikipedia.org |
Development of Sustainable Synthesis Approaches and Environmentally Benign Processes
Traditional synthesis methods for sulfinic acids often rely on stoichiometric reagents and harsh conditions, leading to significant environmental burdens. Modern research, therefore, gravitates towards catalytic, electrochemical, and process-intensified methodologies that offer higher efficiency and a reduced environmental footprint.
Catalytic Oxidation Routes
A primary focus for the sustainable synthesis of ethanesulfinic acid is the controlled catalytic oxidation of sulfur-containing precursors like ethanethiol (B150549) (EtSH) or diethyl disulfide (EtS-SEt). The main challenge lies in selectively oxidizing the sulfur to the sulfinic acid state without further oxidation to the more stable ethanesulfonic acid.
Green Oxidants : Research efforts are directed at replacing stoichiometric heavy-metal oxidants with environmentally benign alternatives such as hydrogen peroxide (H₂O₂) or molecular oxygen from the air. rsc.orggoogle.com While H₂O₂'s only byproduct is water, its use requires careful catalyst design to control the reaction's exothermicity and selectivity. Air serves as the ideal green oxidant, and developing catalytic systems that can activate O₂ for the selective oxidation of thiols is a significant area of investigation. rsc.org
Catalyst Development : Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and production costs. Research analogous to the synthesis of other sulfur compounds explores supported metal catalysts and solid acid catalysts that can facilitate the oxidation under milder conditions. ijcce.ac.iracs.org For instance, photocatalytic oxidation over titanium dioxide (TiO₂) has been studied for the decomposition of ethanethiol, although the identified products were primarily sulfur dioxide and other compounds, indicating that precise control is needed to isolate the sulfinic acid intermediate. researchgate.net
Electrochemical Synthesis
Electrosynthesis is emerging as a powerful, environmentally friendly alternative for producing fine chemicals. wikipedia.orgscielo.br This method replaces chemical oxidants or reductants with electrons, thereby eliminating the associated waste streams.
Direct Electrochemical Oxidation : The direct electrochemical oxidative coupling of thiophenols and alcohols has been demonstrated for the synthesis of sulfinic esters, suggesting a viable pathway for this compound. chemrxiv.org An analogous process for this compound would involve the controlled anodic oxidation of a precursor like ethanethiol. This approach offers precise control over the reaction via applied voltage or current, potentially leading to higher selectivity.
Advantages of Electrosynthesis : These methods can often be performed at ambient temperature and pressure in undivided cells, simplifying reactor design. They avoid the use of hazardous reagents and the byproducts they generate, aligning perfectly with the goals of green chemistry. wikipedia.orgchemrxiv.org
Process Intensification with Flow Chemistry
Flow chemistry, which involves conducting reactions in continuous-flow reactors, offers significant advantages over traditional batch processing for safety, efficiency, and scalability. researchgate.neteuropa.eu
Enhanced Safety and Control : The synthesis of organosulfur compounds can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, preventing the formation of hot spots and reducing the risk of runaway reactions or unwanted side products. researchgate.neteuropa.eu
Improved Yield and Purity : The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for fine-tuning the process to maximize the yield of this compound while minimizing the formation of the over-oxidized sulfonic acid. durham.ac.uk Purification can also be integrated into the flow system using in-line cartridges with scavenger resins to remove impurities or unreacted starting materials. acs.org
Table 1: Comparison of Potential Synthetic Approaches for this compound
| Approach | Precursors | Key Reagents/Conditions | Potential Environmental Benefits | Key Challenges |
|---|---|---|---|---|
| Traditional Synthesis | Ethyl Halides, Sulfites | Heavy metal salts (e.g., lead), strong acids, multi-step process. chemicalbook.com | Low | Generation of toxic heavy metal waste, use of hazardous reagents, low atom economy. |
| Catalytic Oxidation | Ethanethiol, Diethyl Disulfide | Green oxidants (O₂, H₂O₂), heterogeneous or homogeneous catalysts. rsc.orgresearchgate.net | Avoids toxic reagents, potential for high atom economy, catalyst recyclability. | Achieving high selectivity for sulfinic acid over sulfonic acid; catalyst deactivation. |
| Electrochemical Synthesis | Ethanethiol, Diethyl Disulfide | Electricity as the "reagent," supporting electrolyte. wikipedia.orgchemrxiv.org | Eliminates chemical oxidants, mild reaction conditions, high controllability. | Electrode material selection, optimizing current density and potential for selectivity. |
| Flow Chemistry | Various (adaptable) | Continuous-flow reactor, precise control of temperature and time. researchgate.netunimi.it | Enhanced safety, improved yield and purity, easy scalability, process intensification. | Initial investment in specialized equipment, potential for channel clogging. |
Research on Waste Minimization and Resource Efficiency in Production
Effective waste minimization and resource efficiency are critical for the economic viability and environmental sustainability of chemical production. imarcgroup.comdedietrich.com This involves a holistic approach, from selecting raw materials to optimizing reaction pathways and managing byproducts.
Source Reduction and Process Optimization
The most effective strategy for waste minimization is to prevent its generation at the source. dedietrich.com
Atom Economy : The adoption of catalytic and electrochemical synthesis routes directly contributes to waste reduction. These methods are designed for higher selectivity, meaning more of the starting materials are converted into the desired product, this compound, rather than into unwanted byproducts. In some organic reactions, this compound itself is eliminated as a small, stable molecule, which exemplifies a reaction with high atom economy but is the opposite of its intended production. arkat-usa.org
Solvent Selection : Moving towards solvent-free reaction conditions or replacing hazardous organic solvents with greener alternatives (e.g., water, supercritical fluids, or ionic liquids) significantly reduces waste volume and toxicity. scielo.org.za
Resource Efficiency and Byproduct Valorization
Maximizing the use of raw materials and finding value in all output streams is a cornerstone of a circular economy. researchgate.net
Feedstock Selection : A key strategy for resource efficiency is the use of abundant, low-cost industrial byproducts as starting materials. For instance, ethanethiol is available from petrochemical refining streams. google.com Utilizing this existing industrial output as a feedstock for this compound production reduces the need for virgin materials and lowers production costs.
Byproduct Valorization : In syntheses where byproducts are unavoidable, such as the formation of diethyl disulfide during the oxidation of ethanethiol, research can focus on valorizing these streams. researchgate.net This could involve creating a closed-loop system where the diethyl disulfide is separated and recycled back as a feedstock, or finding applications for it in other chemical processes. The principles of valorization are widely applied in other industries, such as converting crude glycerol (B35011) from biodiesel production into valuable chemicals like solketal, providing a model for similar approaches in this compound synthesis. acs.orgrsc.org
Table 2: Strategies for Waste Minimization and Resource Efficiency in this compound Production
| Challenge | Description | Mitigation and Efficiency Strategy |
|---|---|---|
| Low Selectivity | Formation of unwanted byproducts, particularly the over-oxidation to ethanesulfonic acid. | Develop highly selective catalysts; utilize precise control of electrochemical potential or flow chemistry residence times. |
| Hazardous Reagents | Use of toxic oxidants (e.g., heavy metals) and corrosive acids in traditional routes. | Replace with green oxidants like O₂ or H₂O₂; employ electrochemical methods to eliminate chemical reagents. google.comchemrxiv.org |
| Solvent Waste | Large volumes of volatile organic compounds (VOCs) used as reaction media. | Design solvent-free processes; substitute with environmentally benign solvents like water or recyclable ionic liquids. scielo.org.za |
| Energy Consumption | High temperatures and pressures required for conventional synthesis. | Develop catalysts that operate under milder conditions; use energy-efficient technologies like microwave-assisted synthesis or electrosynthesis. sinophorus.com |
| Byproduct Streams | Generation of secondary products like diethyl disulfide. | Integrate separation and recycling loops to reuse byproducts as feedstock; explore markets for byproducts (valorization). researchgate.netmdpi.com |
| Feedstock Cost | Reliance on purpose-made, pure starting materials. | Utilize ethanethiol-rich streams from other industrial processes (e.g., petrochemicals) as a low-cost, resource-efficient feedstock. google.com |
Q & A
Q. What are the established methods for synthesizing and characterizing ethanesulfinic acid in academic research?
this compound (C₂H₅SOOH) is typically synthesized via oxidation of ethanethiol derivatives or reduction of ethanesulfonic acid. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity, with sulfinic proton resonances typically appearing at δ 8–10 ppm .
- Infrared Spectroscopy (IR) : Detection of S=O stretching vibrations (~1050–1150 cm⁻¹) .
- Elemental Analysis : Confirmation of purity (>95%) via carbon, hydrogen, and sulfur content .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 109.02 for [M+H]⁺) to verify molecular weight .
Experimental protocols must include detailed reaction conditions (solvents, catalysts, temperature) and purification steps (e.g., recrystallization or chromatography) to ensure reproducibility .
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed Experimental Protocols : Document stoichiometric ratios, reaction kinetics, and purification methods (e.g., solvent evaporation rates).
- Reference Standards : Use commercially available sulfinic acid derivatives (e.g., p-toluenesulfinic acid) for spectroscopic calibration .
- Supplementary Data : Include raw NMR/IR spectra and chromatograms in supporting information to enable cross-validation .
Q. What are the critical handling and storage considerations for this compound in laboratory settings?
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent oxidation to ethanesulfonic acid .
- Stability : Monitor pH and UV-vis absorbance (λ ~260 nm) to detect degradation .
- Safety : Use fume hoods for synthesis due to potential release of sulfur oxides during decomposition .
Advanced Research Questions
Q. How does this compound’s stability vary under different experimental conditions (pH, temperature, solvents)?
- pH-Dependent Stability : this compound is prone to disproportionation in acidic media (pH < 3), forming thiols and sulfonic acids. In alkaline conditions (pH > 10), it undergoes oxidation to sulfonates .
- Thermal Degradation : Above 40°C, decomposition accelerates; differential scanning calorimetry (DSC) can quantify activation energy for degradation .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the sulfinic group, while protic solvents (e.g., water) promote reactivity .
Q. What advanced analytical techniques are suitable for resolving contradictory data in this compound research?
- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion fragmentation patterns .
- X-ray Crystallography : Provides definitive structural confirmation when spectroscopic data conflicts .
- Kinetic Isotope Effects (KIE) : Differentiates between competing reaction pathways (e.g., oxidation vs. disproportionation) .
Data contradictions should be analyzed using error-propagation models and validated against peer-reviewed benchmarks .
Q. How can researchers design experiments to study this compound’s role in organosulfur reaction mechanisms?
- Isotopic Labeling : Use ³⁴S-labeled this compound to track sulfur transfer pathways .
- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and intermediate stability .
- In Situ Spectroscopy : Raman or UV-vis monitoring of reaction kinetics under controlled atmospheres (e.g., inert gas) .
Research Design & Data Analysis
Q. What statistical methods are recommended for analyzing this compound’s reactivity data?
- Multivariate Regression : Correlates reaction variables (temperature, concentration) with product yields .
- Principal Component Analysis (PCA) : Identifies dominant factors influencing stability or degradation .
- Confidence Intervals : Report uncertainties in kinetic rate constants (e.g., ±5% for triplicate trials) .
Q. How should researchers address ethical considerations in studies involving sulfinic acids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
